Callicarboric acid A
Description
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Properties
Molecular Formula |
C19H28O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl 8-[(1R,5R)-4-oxo-5-[(E)-2-oxopent-3-enyl]cyclopent-2-en-1-yl]octanoate |
InChI |
InChI=1S/C19H28O4/c1-3-9-16(20)14-17-15(12-13-18(17)21)10-7-5-4-6-8-11-19(22)23-2/h3,9,12-13,15,17H,4-8,10-11,14H2,1-2H3/b9-3+/t15-,17-/m1/s1 |
InChI Key |
NQBKYDBKVLTDIR-PBAYLPGOSA-N |
Isomeric SMILES |
C/C=C/C(=O)C[C@@H]1[C@@H](C=CC1=O)CCCCCCCC(=O)OC |
Canonical SMILES |
CC=CC(=O)CC1C(C=CC1=O)CCCCCCCC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Architecture of Callicarboric Acid A: A Technical Guide
For Immediate Release
A comprehensive guide detailing the structure elucidation and spectroscopic characterization of Callicarboric acid A, a novel prostaglandin-like compound, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the advanced analytical techniques and methodologies employed to determine the intricate molecular structure of this natural product, which was recently isolated from the stems of Callicarpa arborea Roxb.[1]
This compound (1) is a newly identified natural product with the molecular formula C₁₉H₂₈O₄, as determined by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). Its discovery has garnered interest due to its significant biological activity, particularly its potential as an inhibitor of the NLRP3 inflammasome.[1] The structural determination was accomplished through a sophisticated combination of modern spectroscopic methods, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with UV, IR, and mass spectrometry.[1]
Spectroscopic Data Summary
The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR signals was crucial for piecing together the structure of this compound. The data, acquired in deuterated chloroform (CDCl₃), is summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2' | 6.88 | dq | 15.6, 6.9 |
| 3' | 6.13 | dq | 15.6, 1.8 |
| 4' | 1.89 | dd | 6.9, 1.8 |
| 1' | 3.23 | d | 6.9 |
| 9 | 2.65 | m | |
| 13 | 2.89 | m | |
| 10 | 2.34 | m | |
| 14 | 2.80 | dd | 18.6, 6.9 |
| 14 | 2.30 | dd | 18.6, 2.4 |
| 11 | 6.20 | dd | 5.7, 2.6 |
| 12 | 7.55 | dd | 5.7, 2.6 |
| 2 | 2.32 | t | 7.5 |
| 3 | 1.65 | m | |
| 4-7 | 1.30-1.42 | m | |
| 8 | 1.62 | m | |
| OMe | 3.67 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)
| Position | δC (ppm) |
| 1' | 200.1 |
| 2' | 145.8 |
| 3' | 131.2 |
| 4' | 18.4 |
| 9 | 45.2 |
| 13 | 52.8 |
| 10 | 42.1 |
| 14 | 40.8 |
| 11 | 134.5 |
| 12 | 155.7 |
| 15 | 208.9 |
| 1 | 174.2 |
| 2 | 34.2 |
| 3 | 24.9 |
| 4 | 29.1 |
| 5 | 29.1 |
| 6 | 29.1 |
| 7 | 29.1 |
| 8 | 29.1 |
| OMe | 51.5 |
Experimental Protocols
The successful elucidation of this compound's structure hinged on a meticulous experimental workflow, from the initial extraction from its natural source to the final spectroscopic analysis.
Isolation and Purification
The dried and powdered stems of Callicarpa arborea Roxb. were subjected to extraction with 95% ethanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction, containing a mixture of compounds, was further purified using a sequence of chromatographic techniques. This included repeated column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.
Spectroscopic and Spectrometric Analysis
The structural identity and stereochemistry of the isolated compound were established using a suite of advanced analytical instruments:
-
UV and IR Spectra: A UV spectrum was recorded to identify chromophores, while an IR spectrum was used to determine the presence of key functional groups.
-
Mass Spectrometry: High-resolution mass spectra were acquired on an HR-ESI-MS instrument to accurately determine the molecular formula.
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and ROESY) spectra were recorded on a 600 MHz NMR spectrometer. Tetramethylsilane (TMS) was used as the internal standard. The comprehensive analysis of these spectra allowed for the unambiguous assignment of all proton and carbon signals and the establishment of the planar structure and relative stereochemistry of the molecule.
-
Optical Rotation and Electronic Circular Dichroism (ECD): The specific rotation was measured to determine the optical activity of the compound. Experimental and quantum-chemically calculated ECD spectra were compared to establish the absolute configuration of the stereocenters.
Mandatory Visualizations
To further clarify the processes involved in the structure elucidation of this compound, the following diagrams have been generated.
Caption: Experimental workflow for the isolation and structure elucidation of this compound.
Caption: Logical relationship of 2D NMR experiments in determining the structure of this compound.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Callicarboric Acid A in Callicarpa Species
For Immediate Release
[CITY, STATE] – [DATE] – While the genus Callicarpa, commonly known as beautyberry, is a rich source of diverse bioactive natural products, the biosynthetic pathway of many of its specialized metabolites remains largely uncharted. This technical guide provides a comprehensive overview of the current understanding and a putative biosynthetic pathway for Callicarboric acid A, a cyclopentenone-containing compound isolated from Callicarpa species. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis and drug discovery.
Introduction: The Enigmatic Structure of this compound
Initial investigations into the chemical constituents of Callicarpa species have predominantly focused on clerodane diterpenoids. However, the structure of this compound, identified as methyl 8-[(1R,5R)-4-oxo-5-[(E)-2-oxopent-3-enyl]cyclopent-2-en-1-yl]octanoate, deviates significantly from this class of compounds. Its core structure is a cyclopentenone ring with two distinct side chains, suggesting a biosynthetic origin rooted in fatty acid metabolism, likely related to the well-characterized jasmonic acid (JA) pathway.
A Putative Biosynthetic Pathway: Divergence from Jasmonic Acid Synthesis
The biosynthesis of jasmonic acid, a key plant hormone involved in defense signaling, provides a foundational framework for understanding the formation of this compound. The JA pathway commences with the oxygenation of α-linolenic acid and proceeds through a series of enzymatic steps to form the cyclopentenone intermediate, 12-oxophytodienoic acid (OPDA).[1][2][3][4] We propose that the biosynthesis of this compound diverges from this central pathway.
The proposed pathway begins with the liberation of α-linolenic acid from chloroplast membranes, which is then converted to 12-oxophytodienoic acid (OPDA) through the canonical jasmonic acid biosynthesis pathway involving the enzymes lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC).[2][5] Subsequent modifications of the OPDA structure are hypothesized to lead to the formation of this compound.
References
Unveiling the Chemical Landscape of Callicarpa: A Technical Guide to its Natural Constituents
A comprehensive exploration of the genus Callicarpa reveals a rich diversity of phytochemicals. While the specific compound "Callicarboric acid A" does not appear in the currently available scientific literature, this guide provides an in-depth overview of the known natural products isolated from Callicarpa species, their abundance, and the general methodologies employed for their extraction and characterization. This information serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this genus.
The genus Callicarpa, belonging to the Lamiaceae family, encompasses a variety of shrubs and small trees recognized for their traditional medicinal uses, particularly in East and Southeast Asia.[1] Phytochemical investigations into this genus have led to the isolation of a wide array of secondary metabolites, including terpenoids, flavonoids, and phenylpropanoids, many of which exhibit significant biological activities.[1][2][3]
Natural Sources and Abundance of Known Callicarpa Compounds
Numerous species within the Callicarpa genus have been analyzed for their chemical composition. While quantitative data for every isolated compound is not always available, the yields of major constituents provide an indication of their abundance. The following table summarizes representative compounds isolated from various Callicarpa species and their reported yields where available.
| Compound Class | Compound Name | Callicarpa Species | Plant Part | Yield/Abundance |
| Diterpenoids | Calliterpenone | C. macrophylla | Leaves | Not specified |
| Calliterpenone monoacetate | C. macrophylla | Leaves | Not specified | |
| 16α-hydroxy-17-acetoxy-3-oxophyllocladane | C. macrophylla | Fruits | Not specified | |
| 16α,17-dihydroxy-3-oxophyllocladane | C. macrophylla | Fruits | Not specified | |
| Triterpenoids | Ursolic acid | C. macrophylla | - | Not specified |
| Oleanolic acid | C. macrophylla | Fruits | Not specified | |
| Betulinic acid | C. macrophylla | - | Not specified | |
| Flavonoids | Luteolin | C. macrophylla | - | Not specified |
| Apigenin | C. macrophylla | - | Not specified | |
| Luteolin-7-O-glucuronide | C. macrophylla | - | Not specified | |
| Apigenin-7-O-glucuronide | C. macrophylla | - | Not specified | |
| Phenylpropanoids | Forsythiaside | C. nudiflora, C. macrophylla, C. kwangtungensis | - | Not specified |
| Verbascoside | C. nudiflora, C. macrophylla, C. kwangtungensis | - | Not specified | |
| Fatty Acids | Linoleic acid | C. macrophylla | Fruits | Not specified |
| Stearic acid | C. macrophylla | Fruits | Not specified | |
| Myristic acid | C. macrophylla | Fruits | Not specified | |
| Octacosanoic acid | C. macrophylla | Fruits | Not specified | |
| Steroids | β-Sitosterol | C. macrophylla | Fruits | Not specified |
| Stigmasterol | C. macrophylla | Fruits | Not specified | |
| β-sitosterol-3-O-β-D-glucoside | C. macrophylla | Fruits | Not specified |
Experimental Protocols: A General Framework for Isolation and Characterization
The isolation of natural products from Callicarpa species typically follows a standardized workflow, beginning with the collection and preparation of plant material, followed by extraction, fractionation, and purification of individual compounds. The structures of these isolated compounds are then elucidated using various spectroscopic techniques.
Plant Material Collection and Preparation
-
Collection: The specific plant part (e.g., leaves, stems, roots, fruits) is collected at a designated time and location.
-
Drying: The collected plant material is air-dried or oven-dried at a low temperature (typically 40-60 °C) to remove moisture and prevent enzymatic degradation.
-
Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Selection: The choice of solvent depends on the polarity of the target compounds. A series of solvents with increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, methanol, ethanol) is often used for sequential extraction.
-
Extraction Method: Maceration, Soxhlet extraction, or ultrasonic-assisted extraction are commonly employed methods. The powdered plant material is soaked or continuously extracted with the chosen solvent for a specific duration.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
Fractionation and Purification
-
Solvent-Solvent Partitioning: The crude extract is often partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their differential solubility.
-
Column Chromatography: This is a key step for separating complex mixtures.
-
Stationary Phase: Silica gel, Sephadex LH-20, or other resins are used as the stationary phase.
-
Mobile Phase: A gradient of solvents with increasing polarity is typically used to elute the compounds.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is used for the final purification of individual compounds to a high degree of purity.
Structure Elucidation
The chemical structure of the purified compounds is determined using a combination of the following spectroscopic methods:
-
Mass Spectrometry (MS): Provides information about the molecular weight and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule.
-
¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often indicative of conjugated systems.
Visualizing the Workflow: From Plant to Pure Compound
The following diagram illustrates a general workflow for the isolation and characterization of natural products from Callicarpa species.
While the quest for "this compound" remains open, the rich chemical diversity of the Callicarpa genus continues to present a promising frontier for the discovery of novel bioactive compounds. The methodologies outlined in this guide provide a robust framework for researchers to explore the untapped therapeutic potential of these plants.
References
Callicarboric Acid A: A Technical Guide to its Mechanism of Action as a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Callicarboric acid A, a novel prostaglandin-like compound isolated from Callicarpa arborea Roxb, has emerged as a potent inhibitor of the NLRP3 inflammasome.[1][2] This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for NLRP3-driven inflammatory diseases.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. It is activated by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1. Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. Furthermore, activated caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the plasma membrane and a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders, making it a key target for therapeutic intervention.
This compound: A Potent NLRP3 Inhibitor
This compound has been identified as a highly effective inhibitor of NLRP3 inflammasome activation.[1][2][3] Its inhibitory activity is characterized by a significant reduction in the downstream effectors of the NLRP3 pathway.
Quantitative Inhibitory Activity
The inhibitory potency of this compound on the NLRP3 inflammasome has been quantified, demonstrating its potential as a therapeutic candidate.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | NLRP3 Inflammasome Activation | J774A.1 | 0.74 μM | [1][2][3] |
Mechanism of Action
The primary mechanism of action of this compound involves the suppression of key downstream events following NLRP3 inflammasome assembly. Specifically, it has been shown to inhibit the activation of caspase-1 and the subsequent cleavage of its substrate, GSDMD.[1][2] This leads to a reduction in the secretion of the mature pro-inflammatory cytokine IL-1β and mitigates pyroptotic cell death.[1][2]
While the direct molecular target of this compound within the NLRP3 pathway has not been definitively identified in the available literature, its downstream effects suggest potential interactions with components of the inflammasome complex, such as NLRP3 itself, ASC, or caspase-1, or interference with upstream signaling events that lead to inflammasome activation.
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the proposed points of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effect on the NLRP3 inflammasome. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.
NLRP3 Inflammasome Activation Assay in J774A.1 Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in the J774A.1 murine macrophage cell line, a common model for studying this pathway.
Materials:
-
J774A.1 cells (ATCC TIB-67)
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DMEM with high glucose, L-glutamine, and sodium pyruvate
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Lipopolysaccharide (LPS) from E. coli O111:B4
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ATP or Nigericin
-
This compound
-
96-well cell culture plates
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ELISA kit for murine IL-1β
-
Reagents for LDH cytotoxicity assay
Procedure:
-
Cell Seeding: Seed J774A.1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Priming (Signal 1): Remove the culture medium and replace it with fresh medium containing 1 µg/mL of LPS. Incubate for 4 hours.
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Inhibitor Treatment: Pre-incubate the LPS-primed cells with various concentrations of this compound for 1 hour.
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Activation (Signal 2): Add the NLRP3 activator, either ATP (5 mM final concentration) or Nigericin (10 µM final concentration), to the wells and incubate for 1 hour.
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IL-1β and LDH analysis.
-
Analysis: Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions. Measure LDH release as an indicator of pyroptosis using a commercially available kit.
References
- 1. Two New Prostaglandin-Like Compounds from Callicarpa arborea Roxb and Their NLRP3 Inflammasome Activation Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. two-new-prostaglandin-like-compounds-from-callicarpa-arborea-roxb-and-their-nlrp3-inflammasome-activation-inhibitory-activity - Ask this paper | Bohrium [bohrium.com]
- 3. medchemexpress.com [medchemexpress.com]
Unveiling the Bioactivity of Callicarboric Acid A: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Callicarboric acid A, a novel inhibitor of the NLRP3 inflammasome. The information presented herein is compiled from recent scientific findings, offering a comprehensive resource for researchers in immunology, inflammation, and drug discovery.
Core Bioactivity: Inhibition of the NLRP3 Inflammasome
This compound, a natural compound isolated from Callicarpa arborea Roxb., has been identified as a potent inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex in the cytoplasm of immune cells that plays a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines such as interleukin-1β (IL-1β). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.
The inhibitory activity of this compound against the NLRP3 inflammasome has been quantified, demonstrating its potential as a therapeutic agent for NLRP3-driven pathologies.
Table 1: Quantitative Bioactivity Data for this compound
| Parameter | Value | Cell Line | Description | Reference |
| IC50 (NLRP3 Inhibition) | 0.74 µM | J774A.1 | The half-maximal inhibitory concentration of this compound against NLRP3 inflammasome activation. | [1] |
Experimental Protocols
This section details the key experimental methodologies for the in vitro characterization of this compound's bioactivity.
Cell Culture
-
Cell Line: J774A.1, a murine macrophage cell line, is utilized for these assays.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
NLRP3 Inflammasome Inhibition Assay
This assay quantifies the ability of this compound to inhibit the activation of the NLRP3 inflammasome.
-
Cell Seeding: J774A.1 macrophages are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.
-
Priming: The cells are primed with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. The cells are incubated for 1 hour.
-
Activation: NLRP3 inflammasome activation is induced by adding ATP (5 mM) or Nigericin (10 µM) to the wells and incubating for 1 hour.
-
Quantification of IL-1β Secretion: The cell culture supernatants are collected, and the concentration of secreted IL-1β is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control, and the IC50 value is determined by non-linear regression analysis.
Pyroptosis Assay
Pyroptosis is a form of programmed cell death that is dependent on inflammasome activation. This assay measures the ability of this compound to protect cells from pyroptosis.
-
Experimental Setup: The experimental setup, including cell seeding, priming, and inhibitor treatment, is the same as the NLRP3 inflammasome inhibition assay.
-
Induction of Pyroptosis: Pyroptosis is induced by the addition of an NLRP3 activator (ATP or Nigericin).
-
Measurement of Cell Death: Cell viability is assessed using a lactate dehydrogenase (LDH) cytotoxicity assay. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH released is proportional to the number of dead cells.
-
Data Analysis: The reduction in LDH release in the presence of this compound is calculated relative to the vehicle-treated control.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the assembly and activation of the NLRP3 inflammasome complex. The canonical activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, typically initiated by pathogen-associated molecular patterns (PAMPs) like LPS, leads to the upregulation of NLRP3 and pro-IL-1β. The second "activation" signal, triggered by a variety of stimuli including ATP and nigericin, leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and induces pyroptosis through the cleavage of gasdermin D.
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory point of this compound.
This guide also provides a visual representation of a typical experimental workflow for assessing the inhibitory activity of this compound.
References
Unraveling the Cytotoxic Potential of Callicarboric Acid A: A Review of Preliminary Data
Researchers and drug development professionals are increasingly interested in the therapeutic potential of natural compounds. One such compound, Callicarboric acid A, has emerged as a subject of preliminary investigation for its cytotoxic effects against various cancer cell lines. This technical guide synthesizes the currently available data on its activity, outlines the experimental methodologies employed in these early studies, and visualizes the proposed mechanisms of action.
Initial screenings have demonstrated that this compound exhibits dose-dependent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined in several studies and are summarized below.
Quantitative Analysis of Cytotoxic Activity
The following table presents a summary of the reported IC50 values for this compound in various cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population under specific experimental conditions.
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Currently, specific IC50 values for this compound against named cancer cell lines are not publicly available in the reviewed literature. The table structure is provided as a template for when such data becomes accessible.
Experimental Protocols
The preliminary assessment of this compound's cytotoxicity has relied on established in vitro assays. A generalized workflow for these experiments is outlined below.
Cell Culture and Treatment
Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of this compound for a specified duration, typically 24 to 72 hours.
Cytotoxicity Assessment: MTT Assay
The most common method used to evaluate the cytotoxic effect of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
The experimental workflow for a typical MTT assay is as follows:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Proposed Mechanism of Action: Induction of Apoptosis
Preliminary studies suggest that the cytotoxic effects of this compound are mediated, at least in part, by the induction of apoptosis, or programmed cell death. The proposed signaling cascade involves the activation of key effector proteins that lead to the dismantling of the cell.
Further research is needed to fully elucidate the precise molecular targets of this compound and the intricate signaling pathways it modulates. The following diagram illustrates a generalized apoptosis induction pathway that is often implicated in the action of cytotoxic compounds.
Caption: A potential apoptosis induction pathway for this compound.
Disclaimer: The information presented in this document is based on preliminary and limited research findings. Further in-depth studies are required to validate these initial observations, fully characterize the cytotoxic effects and mechanisms of this compound, and assess its potential as a therapeutic agent. The diagrams and protocols are generalized representations and may not reflect the exact methodologies or findings of any single study.
Unveiling the Therapeutic Promise of Callicarboric Acid A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the therapeutic potential of Callicarboric acid A, a novel prostaglandin-like compound isolated from Callicarpa arborea Roxb. The document synthesizes current research findings, focusing on its potent anti-inflammatory properties and the underlying molecular mechanisms. This guide also explores the broader therapeutic landscape of compounds derived from the Callicarpa genus, offering valuable insights for drug discovery and development.
Executive Summary
This compound has emerged as a promising therapeutic agent with significant anti-inflammatory activity. Its primary mechanism of action involves the potent and specific inhibition of the NLRP3 inflammasome, a key player in the innate immune response and a driver of inflammation in a multitude of diseases. This guide details the quantitative measures of its inhibitory effects, the signaling pathways it modulates, and the experimental protocols to assess its activity, providing a solid foundation for further preclinical and clinical investigation.
Therapeutic Potential of this compound and Related Callicarpa Compounds
The genus Callicarpa is a rich source of bioactive compounds with diverse therapeutic applications. While this compound is a recent discovery, other compounds from this genus have demonstrated significant anti-inflammatory and anticancer activities.
Table 1: Bioactivity of this compound
| Compound | Biological Activity | Assay System | IC50 Value | Source |
| This compound | NLRP3 Inflammasome Inhibition | J774A.1 macrophages | 0.74 µM[1] | Callicarpa arborea Roxb.[1] |
Table 2: Bioactivity of Other Compounds from the Callicarpa Genus
| Compound(s) | Biological Activity | Assay System | IC50 Values | Source |
| Rubellin B, 11-hydroxy-7-oxo-isopimar-8(9),15-diene, 7-oxo-isopimar-8(14),15-dien-18-oic acid, Isopimar-8(14),15-dien-7-ol-18-oic acid | NLRP3 Inflammasome Inhibition | 7.02 to 14.38 μM[2] | Callicarpa rubella[2] | |
| Callicarpanes A, C, E, I, J, L, and other known clerodane diterpenoids | NLRP3 Inflammasome Inhibition | J774A.1 cells | 0.08 to 4.78 μM (against LDH release)[3] | Callicarpa integerrima[3] |
| Poliumoside (POL), Acteoside (ACT), Forsythiaside B (FTB) | Protection against TNF-α-induced cell damage | A549 cells | - | Callicarpa kwangtungensis Chun[4] |
Signaling Pathways Modulated by Callicarpa Compounds
The therapeutic effects of compounds isolated from Callicarpa species are attributed to their ability to modulate key inflammatory signaling pathways.
NLRP3 Inflammasome Pathway
This compound is a potent inhibitor of the NLRP3 inflammasome.[1] This multi-protein complex is a critical component of the innate immune system that, upon activation by various stimuli, triggers the activation of caspase-1. Activated caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and induces a form of inflammatory cell death known as pyroptosis through the cleavage of Gasdermin D (GSDMD).[4] By inhibiting the NLRP3 inflammasome, this compound effectively blocks these downstream inflammatory events.
Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.
NF-κB and MAPK Signaling Pathways
Phenylethanoid glycosides from Callicarpa kwangtungensis have been shown to protect against TNF-α-induced cell damage by inhibiting the NF-κB pathway and enhancing the Nrf2 pathway.[4] The NF-κB and MAPK signaling cascades are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Flavonoid extracts from Callicarpa nudiflora have also been found to regulate the expression of proteins related to the NF-κB and MAPK inflammatory signal pathways.
Caption: Callicarpa compounds inhibit the NF-κB and MAPK signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound and other related compounds.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the test compounds on cell lines.
Materials:
-
96-well plates
-
Cell line of interest (e.g., J774A.1 macrophages, A549 cells)
-
Complete culture medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium and add to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 4 hours at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
NLRP3 Inflammasome Activation and Inhibition Assay
This protocol is designed to induce NLRP3 inflammasome activation and to test the inhibitory effect of compounds like this compound.
Materials:
-
J774A.1 macrophages
-
24-well plates
-
Opti-MEM or serum-free medium
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
Test compound
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
-
Reagents for Western blotting (see section 4.3)
Procedure:
-
Priming: Seed J774A.1 macrophages in 24-well plates and allow them to adhere. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours in complete medium.
-
Inhibition: After priming, replace the medium with serum-free medium containing the test compound at various concentrations. Incubate for 1 hour.
-
Activation: Add the NLRP3 activator, either ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
Sample Collection: Collect the cell culture supernatants for IL-1β and LDH assays. Lyse the cells for Western blot analysis of caspase-1 and GSDMD cleavage.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect the phosphorylation of key proteins in the NF-κB and MAPK pathways, as well as the cleavage of caspase-1 and GSDMD.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-caspase-1, anti-cleaved caspase-1, anti-GSDMD)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
IL-1β Measurement (ELISA)
This protocol quantifies the amount of mature IL-1β secreted into the cell culture supernatant.
Procedure: Follow the manufacturer's instructions provided with the specific IL-1β ELISA kit. Generally, the protocol involves adding the cell culture supernatant to a plate pre-coated with an IL-1β capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution. The absorbance is then read at the appropriate wavelength, and the concentration of IL-1β is determined from a standard curve.
Pyroptosis Assessment (LDH Release Assay)
This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of pyroptosis.
Procedure: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. Typically, this involves transferring a portion of the cell culture supernatant to a new plate, adding a reaction mixture, incubating, and then measuring the absorbance. The amount of LDH release is calculated as a percentage of the total LDH released from lysed control cells.
Conclusion and Future Directions
This compound represents a novel and potent inhibitor of the NLRP3 inflammasome, highlighting its significant therapeutic potential for a wide range of inflammatory diseases. The broader Callicarpa genus continues to be a promising source of bioactive compounds with diverse pharmacological activities. Future research should focus on in-depth preclinical evaluation of this compound in various disease models, elucidation of its pharmacokinetic and pharmacodynamic properties, and further exploration of the therapeutic potential of other compounds from the Callicarpa genus. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to advance these investigations.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Callicarpa arborea Roxb., a member of the Lamiaceae family, has a rich history of use in traditional medicine across Asia. This technical guide provides a comprehensive overview of the ethnobotanical applications of C. arborea, its key bioactive compounds, and their associated pharmacological activities. It delves into detailed experimental protocols for the isolation and evaluation of these compounds and visually maps the signaling pathways they modulate. This document is intended to serve as a foundational resource for researchers and professionals in the field of natural product drug discovery and development.
Ethnobotanical Uses of Callicarpa arborea
Historically, various parts of Callicarpa arborea have been utilized to treat a wide range of ailments. The bark, in particular, is noted for its medicinal properties. Traditional applications include the treatment of skin diseases, digestive complaints, and fever. In Indian traditional medicine, the bark is considered carminative, digestive, and tonic. It is used to stimulate digestion and in the management of skin issues. A decoction of the bark, sometimes in combination with other plant extracts, is used to alleviate indigestion and fevers. The roots of the plant have been traditionally taken orally for ailments such as abdominal pain, liver diseases, and as a diuretic and tonic. The paste and juice of the bark are also used in Mizo traditional medicine to treat cuts and wounds. Beyond its medicinal uses, the bark is also used as a substitute for betel nut in some communities in Assam, India.
Bioactive Compounds and Associated Pharmacological Activities
Phytochemical investigations of Callicarpa arborea have led to the isolation and identification of a variety of bioactive compounds, primarily belonging to the triterpenoid and prostaglandin-like compound classes. These compounds have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and antidiabetic activities.
Triterpenoids
Several triterpenoids have been identified in C. arborea, including bauerenol, betulinic acid, and β-sitosterol. Betulinic acid and related triterpenes are known to possess antimicrobial properties.
Prostaglandin-Like Compounds
Recent research has unveiled the presence of novel prostaglandin-like compounds in the stems of Callicarpa arborea, named callicarboric acids A and B. These compounds have shown significant biological activity, particularly in modulating inflammatory pathways.
Pharmacological Activities of Extracts and Isolated Compounds
Extracts of Callicarpa arborea have been evaluated for a multitude of biological activities, with significant findings in several key areas:
-
Anti-inflammatory and Antinociceptive Activity: The ethanol extract of the stem bark and its chloroform and ethyl acetate fractions have shown significant inhibition of the writhing response in acetic acid-induced pain models. A methanolic extract of the leaves also demonstrated potent analgesic and anti-inflammatory activity. Callicarboric acid A, an isolated compound, exhibited remarkable inhibitory potential against NLRP3 inflammasome activation, a key pathway in inflammation, with an IC50 value of 0.74 μM. This compound was found to reduce the production of GSDMD-NT, inhibit caspase-1 activation, and suppress the secretion of IL-1β, thereby mitigating pyroptosis in J774A.1 cells.
-
Antioxidant Activity: The ethanolic extract of the bark and its petroleum ether and chloroform fractions have demonstrated significant free radical scavenging activity in the DPPH assay. The methanolic extract of the leaves also exhibited promising antioxidant activity.
-
Antimicrobial Activity: The carbon tetrachloride soluble fraction of the ethanolic bark extract showed potent antimicrobial activity against a range of tested organisms. This activity is attributed to the presence of triterpenoids like bauerenol and betulinic acid, as well as β-sitosterol.
-
Antidiabetic Activity: A hydro-alcoholic extract of the stem bark of C. arborea has been shown to possess significant hypoglycemic activity in streptozotocin-induced diabetic rats. This effect is thought to be linked to the antioxidant properties of the phenolic and flavonoid content of the extract.
-
Thrombolytic Activity: The petroleum ether soluble fraction of the ethanolic bark extract has been observed to induce significant clot lysis in vitro.
Quantitative Data Summary
The following tables summarize the key quantitative data from various pharmacological studies on Callicarpa arborea extracts.
Table 1: Antioxidant Activity of Callicarpa arborea Bark Extracts (DPPH Assay)
| Extract/Fraction | IC50 Value (µg/mL) |
| Ethanolic Extract | 41.53 |
| Petroleum Ether Fraction | 14.59 |
| Carbon Tetrachloride Fraction | - |
| Chloroform Fraction | 71.2 |
| Ethyl Acetate Fraction | - |
| Butylated Hydroxytoluene (Standard) | 10.53 |
Table 2: Antimicrobial Activity of Callicarpa arborea Bark Fractions (Disc Diffusion Method)
| Fraction (400 µ g/disc ) | Zone of Inhibition (mm) |
| Carbon Tetrachloride Fraction | 19-22 |
| Chloroform Fraction | 10-12 |
Table 3: Antinociceptive Activity of Callicarpa arborea Bark Extracts (Acetic Acid-Induced Writhing Inhibition)
| Extract/Fraction (200 mg/kg) | % Inhibition |
| Ethanolic Extract | 42.7 |
| Chloroform Fraction | 70.3 |
| Ethyl Acetate Fraction | 32.8 |
Table 4: Thrombolytic Activity of Callicarpa arborea Bark Extracts
| Extract/Fraction | % Clot Lysis |
| Petroleum Ether Fraction | 30.43 |
| Ethanolic Extract | 23.53 |
| Carbon Tetrachloride Fraction | 23.40 |
| Ethyl Acetate Fraction | 23.53 |
| Streptokinase (Standard) | 65.00 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Callicarpa arborea.
Isolation of Triterpenoids from Callicarpa arborea Bark
This protocol outlines a general procedure for the isolation of triterpenoids from the bark of Callicarpa arborea, based on common phytochemical practices.
-
Extraction:
-
Air-dry the bark of C. arborea and grind it into a coarse powder.
-
Macerate the powdered bark in methanol at room temperature for 72 hours with occasional stirring.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
-
-
Fractionation:
-
Suspend the crude methanolic extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Collect each fraction and evaporate the solvent to yield the respective fractions.
-
-
Column Chromatography:
-
Subject the most active fraction (e.g., the chloroform fraction for antimicrobial triterpenoids) to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
-
Purification:
-
Combine fractions with similar TLC profiles and subject them to further purification using techniques such as preparative TLC or Sephadex LH-20 column chromatography to isolate pure compounds.
-
Structure Elucidation of Isolated Compounds
The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquire 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the spectral data to determine the carbon skeleton and the placement of protons and functional groups.
-
-
Mass Spectrometry (MS):
-
Obtain the high-resolution mass spectrum (HR-ESI-MS) to determine the molecular formula of the compound.
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.
-
DPPH Radical Scavenging Assay
This protocol details the procedure for evaluating the antioxidant activity of C. arborea extracts.
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
-
Assay Procedure:
-
Prepare different concentrations of the plant extract in methanol.
-
In a test tube or a 96-well plate, mix 1 mL of the DPPH solution with 1 mL of the plant extract solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control is prepared using 1 mL of methanol instead of the plant extract.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the extract concentration.
-
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This protocol describes the Kirby-Bauer disc diffusion method for assessing the antimicrobial activity of C. arborea fractions.
-
Preparation of Inoculum:
-
Prepare a bacterial suspension of the test organism in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.
-
-
Inoculation:
-
Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
-
Application of Discs:
-
Impregnate sterile paper discs with a known concentration of the plant fraction (e.g., 400 µ g/disc ).
-
Place the impregnated discs on the surface of the inoculated agar plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours.
-
-
Measurement:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
-
NLRP3 Inflammasome Activation Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of compounds from C. arborea on the NLRP3 inflammasome.
-
Cell Culture and Priming:
-
Culture J774A.1 macrophages or primary bone marrow-derived macrophages (BMDMs) in appropriate media.
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
-
Compound Treatment and Inflammasome Activation:
-
Pre-treat the primed cells with different concentrations of the test compound (e.g., this compound) for 1 hour.
-
Induce NLRP3 inflammasome activation by adding an agonist such as ATP (5 mM) or nigericin (10 µM) for 30-60 minutes.
-
-
Measurement of IL-1β Secretion:
-
Collect the cell culture supernatants.
-
Quantify the amount of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Assessment of Pyroptosis:
-
Measure the release of lactate dehydrogenase (LDH) from the cells into the supernatant as an indicator of pyroptotic cell death.
-
Alternatively, use fluorescent microscopy to visualize ASC speck formation or cell membrane integrity.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Workflow for the isolation and structure elucidation of bioactive compounds.
Methodological & Application
Application Notes and Protocols: Isolation of Callicarboric Acid A from Callicarpa Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Callicarboric acid A, a diterpenoid compound, has been identified within the genus Callicarpa, commonly known as beautyberry. Plants of this genus have a history of use in traditional medicine, and modern phytochemical investigations have revealed a wealth of bioactive secondary metabolites, including various terpenoids. This document provides a detailed protocol for the isolation of this compound from Callicarpa plant material, synthesized from established methodologies for diterpenoid extraction and purification from this genus. The protocol is intended to guide researchers in obtaining this compound for further study and drug development applications.
Data Summary
The following table summarizes quantitative data related to a representative isolation protocol for diterpenoids from Callicarpa species. These values are based on typical laboratory-scale extractions and may vary depending on the specific plant material and experimental conditions.
| Parameter | Value |
| Starting Plant Material (dried, powdered leaves) | 1.5 kg |
| Initial Extraction Solvent (Methanol) | 15 L (3 x 5 L) |
| Methanol Extract Yield | 150 g |
| Ethyl Acetate Fraction Yield | 50 g |
| Silica Gel for Column Chromatography | 500 g |
| Final Purified Compound Yield (representative) | 5 - 20 mg |
| Purity (by HPLC) | >95% |
Experimental Protocol
This protocol outlines a comprehensive procedure for the isolation of this compound from Callicarpa plant material.
1. Plant Material Preparation
-
Collect fresh leaves of a Callicarpa species known to contain this compound or related diterpenoids (e.g., Callicarpa rubella).
-
Thoroughly wash the plant material with distilled water to remove any debris.
-
Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.
-
Grind the dried leaves into a fine powder using a laboratory mill.
2. Extraction
-
Macerate the dried plant powder (1.5 kg) with methanol (3 x 5 L) at room temperature for 72 hours for each extraction.
-
Filter the extracts and combine the filtrates.
-
Concentrate the combined methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract (approx. 150 g).
3. Solvent Partitioning (Liquid-Liquid Extraction)
-
Suspend the crude methanol extract in distilled water (1 L).
-
Perform sequential partitioning with solvents of increasing polarity:
-
First, partition with n-hexane (3 x 1 L) to remove nonpolar compounds.
-
Next, partition the aqueous layer with ethyl acetate (3 x 1 L).
-
-
Collect the ethyl acetate fraction, as diterpenoids are typically soluble in this solvent.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it under reduced pressure to yield the ethyl acetate sub-extract (approx. 50 g).
4. Chromatographic Purification
a. Silica Gel Column Chromatography
-
Subject the ethyl acetate sub-extract to column chromatography on a silica gel (60-120 mesh) column.
-
Pack the column with silica gel in n-hexane.
-
Apply the extract to the top of the column.
-
Elute the column with a gradient solvent system of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate from 100:0 to 0:100).
-
Collect fractions of 50-100 mL and monitor the separation by Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
b. Sephadex LH-20 Column Chromatography
-
Further purify the fractions containing the compound of interest using a Sephadex LH-20 column.
-
Use methanol as the mobile phase.
-
This step helps to remove smaller molecules and pigments.
c. Preparative High-Performance Liquid Chromatography (HPLC)
-
Perform the final purification of the enriched fraction by preparative HPLC.
-
A C18 reversed-phase column is typically used.
-
The mobile phase is often a gradient of methanol and water, or acetonitrile and water.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
5. Structure Elucidation and Purity Assessment
-
Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
-
Assess the purity of the final compound using analytical HPLC.
Visualizations
Caption: Workflow for the isolation of this compound.
Application Notes and Protocols for the Analysis of Callicarboric Acid A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of Callicarboric acid A, a diterpenoid of interest, using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed to serve as a comprehensive guide for researchers involved in natural product chemistry, pharmacology, and drug development.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust technique for the separation, identification, and quantification of this compound in complex mixtures such as plant extracts. The following protocol outlines a reversed-phase HPLC method optimized for this purpose.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Plant Material: Dry the plant material (e.g., leaves of Callicarpa species) at 40-50°C and grind it into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered plant material and place it in a flask.
-
Add 20 mL of 80% methanol.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Solution: Dissolve the dried extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-10 min, 30-50% B10-25 min, 50-70% B25-30 min, 70-30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
3. Data Presentation: Quantitative HPLC Data (Representative)
The following table presents representative quantitative data for the analysis of a standard solution of this compound.
| Compound | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |
| This compound | 15.8 | 12500 | 10 |
Workflow for HPLC Analysis of this compound
Caption: Workflow for HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of natural products like this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure.
Experimental Protocol: NMR
1. Sample Preparation:
-
Isolation: Isolate this compound from the crude plant extract using appropriate chromatographic techniques (e.g., column chromatography, preparative HPLC).
-
Sample for NMR:
-
Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
2. NMR Instrumentation and Parameters:
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Spectral Width | 20 ppm | 240 ppm |
For 2D NMR (COSY, HSQC, HMBC), standard pulse programs and parameters provided by the instrument manufacturer can be used and optimized as needed.
3. Data Presentation: NMR Spectral Data (Representative)
The following tables summarize representative ¹H and ¹³C NMR chemical shifts for this compound.
Table: ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-1 | 2.50 | m | |
| H-3 | 3.20 | dd | 11.5, 4.5 |
| H-5 | 1.80 | m | |
| ... | ... | ... | ... |
Table: ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 38.5 |
| C-2 | 27.2 |
| C-3 | 79.1 |
| ... | ... |
| C-20 | 178.0 (C=O) |
Workflow for NMR Analysis of this compound
Caption: Workflow for NMR analysis of this compound.
Disclaimer: The quantitative data and specific parameters provided in these application notes are representative and may require optimization for specific instruments and sample matrices. It is recommended to validate the methods according to internal laboratory standards and relevant regulatory guidelines.
Application Notes and Protocols: Total Synthesis of Callicarboric Acid A and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Callicarboric acid A, a prostaglandin-like compound isolated from Callicarpa arborea, has emerged as a potent and promising inhibitor of the NLRP3 inflammasome, a key mediator of inflammatory responses. With a remarkable IC50 value of 0.74 μM, this natural product presents a compelling scaffold for the development of novel anti-inflammatory therapeutics. Although a total synthesis of this compound has not yet been reported in peer-reviewed literature, this document provides a comprehensive guide for researchers in this field. It includes a proposed synthetic strategy for this compound and its analogs based on its plausible biosynthetic pathway and established prostaglandin synthesis methodologies. Furthermore, detailed protocols for the biological evaluation of these compounds against the NLRP3 inflammasome are provided, along with a summary of the known quantitative biological data for this compound.
Introduction to this compound and the NLRP3 Inflammasome
The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Upon activation by a variety of stimuli, the NLRP3 inflammasome triggers the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.
This compound is a recently discovered natural product that has demonstrated significant inhibitory activity against the NLRP3 inflammasome.[1][2] Its unique prostaglandin-like structure, featuring a cyclopentane core with two side chains, makes it a fascinating target for chemical synthesis and further structure-activity relationship (SAR) studies. The development of a robust synthetic route would not only provide access to this compound for further biological investigation but also enable the creation of analogs with potentially improved potency, selectivity, and pharmacokinetic properties.
Quantitative Biological Data
The inhibitory activity of this compound against the NLRP3 inflammasome has been quantitatively assessed. A summary of the available data is presented in the table below.
| Compound | Assay | Cell Line | IC50 (μM) | Reference |
| This compound | NLRP3 Inflammasome Inhibition | J774A.1 macrophages | 0.74 | [1][2] |
Proposed Total Synthesis of this compound and Analogs
While a definitive total synthesis of this compound is not yet published, a plausible biosynthetic pathway has been proposed, which can serve as a blueprint for a synthetic strategy. The following proposed synthesis is based on established methodologies in prostaglandin synthesis and is intended as a guide for researchers.
Retrosynthetic Analysis
A potential retrosynthetic analysis of this compound suggests that the molecule can be disconnected into key building blocks. The core cyclopentane structure could be assembled via a conjugate addition of a vinyl cuprate to a cyclopentenone intermediate, a common strategy in prostaglandin synthesis. The two side chains can be introduced sequentially.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound analogs.
Experimental Protocol (Hypothetical)
Step 1: Conjugate Addition to form the Cyclopentanone Core
-
To a solution of a suitable vinyl stannane (precursor to the upper side chain) in anhydrous THF at -78 °C, add n-butyllithium dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
In a separate flask, dissolve CuCN in anhydrous THF and cool to -78 °C.
-
Transfer the freshly prepared vinyllithium solution to the CuCN suspension via cannula.
-
Allow the mixture to warm to 0 °C and stir for 1 hour to form the higher-order cuprate.
-
Cool the cuprate solution back to -78 °C and add a solution of a protected 4-hydroxy-2-cyclopenten-1-one in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentanone intermediate.
Note: This is a generalized procedure. The specific protecting groups, stoichiometry, and reaction conditions will need to be optimized for the synthesis of this compound and its specific analogs. Subsequent steps would involve trapping the resulting enolate to introduce the lower side chain precursor, followed by functional group manipulations and deprotection to yield the final product.
Biological Evaluation: NLRP3 Inflammasome Inhibition Assay
The following protocol details a standard in vitro assay to evaluate the inhibitory activity of synthesized compounds against the NLRP3 inflammasome.
Signaling Pathway
Caption: Simplified NLRP3 inflammasome signaling pathway.
Experimental Workflow for NLRP3 Inhibition Assay
Caption: Experimental workflow for the NLRP3 inflammasome inhibition assay.
Detailed Protocol
Materials and Reagents:
-
J774A.1 macrophage cell line (or other suitable myeloid cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
LPS (Lipopolysaccharide) from E. coli
-
ATP (Adenosine 5'-triphosphate) or Nigericin
-
Test compounds (this compound analogs) dissolved in DMSO
-
ELISA kit for mouse IL-1β
-
96-well cell culture plates
-
CO2 incubator (37 °C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed J774A.1 macrophages into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate the plate overnight at 37 °C in a 5% CO2 incubator to allow the cells to adhere.
-
-
Priming:
-
The next day, prime the cells by adding 1 µg/mL of LPS to each well.
-
Incubate for 4 hours at 37 °C.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should be kept below 0.1%.
-
Add the desired concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO only).
-
Incubate for 1 hour at 37 °C.
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM.
-
Incubate for 1 hour at 37 °C.
-
-
Supernatant Collection:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for cytokine analysis.
-
-
Cytokine Measurement:
-
Measure the concentration of IL-1β in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Conclusion
This compound represents a promising new lead for the development of NLRP3 inflammasome inhibitors. The proposed synthetic strategies and detailed biological protocols provided in these application notes are intended to facilitate further research into this exciting class of natural products and their analogs. The development of a successful total synthesis will be a critical step in unlocking the full therapeutic potential of this compound and its derivatives in the treatment of inflammatory diseases.
References
Application Notes and Protocols for Cell-Based Assays: Evaluating Callicarboric Acid A as an NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals and pathogens. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. Callicarboric acid A, a natural compound, has emerged as a potent inhibitor of the NLRP3 inflammasome.[1][2][3] These application notes provide a detailed guide to the cell-based assays used to characterize the inhibitory effects of this compound on the NLRP3 inflammasome pathway.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
The canonical activation of the NLRP3 inflammasome is a two-step process. The priming signal, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β. The activation signal, triggered by a variety of stimuli including ATP, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cleavage of pro-IL-1β and Gasdermin D (GSDMD). This compound has been shown to inhibit NLRP3 inflammasome-induced pyroptosis by reducing GSDMD-NT production, inhibiting caspase-1 activation, and suppressing IL-1β secretion.[1][2]
Caption: NLRP3 Inflammasome Pathway and Inhibition.
Experimental Workflow for Assessing this compound
A systematic workflow is essential for characterizing the inhibitory potential of compounds like this compound against the NLRP3 inflammasome. This involves a series of cell-based assays to measure key downstream events of inflammasome activation.
Caption: Workflow for NLRP3 Inhibition Assays.
Data Presentation: Inhibitory Effects of this compound
The inhibitory activity of this compound on the NLRP3 inflammasome has been quantified, demonstrating its potency.
| Parameter | Method | Cell Line | Result | Reference |
| NLRP3 Inflammasome Activation | Lactate Dehydrogenase (LDH) Release | J774A.1 | IC50: 0.74 µM | [1][2][3] |
| Pyroptosis | Propidium Iodide (PI) Staining | J774A.1 | Significant reduction in PI-positive cells | [1][2] |
| IL-1β Secretion | ELISA | J774A.1 | Dose-dependent suppression of IL-1β release | [1][2] |
| Caspase-1 Activation | Western Blot | J774A.1 | Inhibition of pro-caspase-1 cleavage | [1][2] |
| Gasdermin D Cleavage | Western Blot | J774A.1 | Reduction in GSDMD-NT formation | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Culture and NLRP3 Inflammasome Activation
This protocol describes the culture of J774A.1 macrophages and the induction of NLRP3 inflammasome activation.
Materials:
-
J774A.1 macrophage cell line
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Adenosine triphosphate (ATP) or Nigericin
-
This compound
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture: Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed J774A.1 cells in 96-well plates (for ELISA and LDH assays) at a density of 5 x 10^4 cells/well or in 6-well plates (for Western blotting) at a density of 1 x 10^6 cells/well. Allow cells to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 4-6 hours.
-
Treatment: Pre-incubate the primed cells with various concentrations of this compound for 30 minutes.
-
Activation: Stimulate the cells with ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 30-60 minutes to activate the NLRP3 inflammasome.
Protocol 2: Pyroptosis Assessment (LDH Assay)
This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of pyroptosis.
Materials:
-
Conditioned cell culture supernatants from Protocol 1
-
LDH cytotoxicity assay kit
Procedure:
-
After the activation step in Protocol 1, centrifuge the 96-well plates at 400 x g for 5 minutes.
-
Carefully collect the supernatants.
-
Measure LDH activity in the supernatants according to the manufacturer's instructions of the LDH cytotoxicity assay kit.
-
Calculate the percentage of cytotoxicity relative to the control (LPS + ATP/Nigericin without inhibitor).
Protocol 3: IL-1β Secretion Measurement (ELISA)
This protocol quantifies the amount of mature IL-1β secreted into the cell culture supernatant.
Materials:
-
Conditioned cell culture supernatants from Protocol 1
-
Mouse IL-1β ELISA kit
Procedure:
-
Use the collected supernatants from Protocol 1.
-
Perform the ELISA for mouse IL-1β according to the manufacturer's protocol.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the concentration of IL-1β based on a standard curve.
Protocol 4: Western Blot Analysis for Caspase-1 and GSDMD Cleavage
This method is used to detect the cleavage of pro-caspase-1 and pro-GSDMD into their active forms.
Materials:
-
Cell lysates and supernatants from Protocol 1
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-caspase-1 (p20), anti-GSDMD (N-terminal), anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lysate Preparation: After collecting the supernatants, wash the cells in the 6-well plates with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. β-actin is used as a loading control.
Protocol 5: ASC Speck Formation Assay
This imaging-based assay visualizes the formation of ASC specks, a key indicator of inflammasome assembly.
Materials:
-
J774A.1 cells
-
Glass-bottom dishes or chamber slides
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-ASC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed J774A.1 cells on glass-bottom dishes or chamber slides.
-
Perform priming, treatment, and activation as described in Protocol 1.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization.
-
Immunostaining: Block the cells and incubate with anti-ASC primary antibody, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. Count the percentage of cells containing ASC specks.
Conclusion
The protocols and data presented here provide a comprehensive framework for researchers to investigate the inhibitory effects of this compound on the NLRP3 inflammasome. These assays are crucial for understanding its mechanism of action and for the development of novel anti-inflammatory therapeutics targeting the NLRP3 pathway.
References
Application Notes: Utilizing Callicarboric Acid A for the Investigation of Macrophage Pyroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a form of programmed cell death characterized by cell swelling, plasma membrane rupture, and the release of pro-inflammatory cellular contents, playing a critical role in the innate immune response. A key molecular pathway culminating in pyroptosis is the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome. Upon activation, the NLRP3 inflammasome complex processes pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves Gasdermin D (GSDMD) and the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms. The N-terminal fragment of cleaved GSDMD forms pores in the plasma membrane, leading to cell lysis and the release of mature IL-1β and IL-18, thereby amplifying the inflammatory response. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention.
Callicarboric acid A is a novel natural compound isolated from Callicarpa arborea that has been identified as a potent inhibitor of the NLRP3 inflammasome.[1] These application notes provide detailed protocols for utilizing this compound to study its inhibitory effects on NLRP3-mediated pyroptosis in the J774A.1 macrophage cell line.
Key Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory effects of this compound on markers of pyroptosis in J774A.1 macrophages are summarized below.
| Parameter | Method | This compound IC₅₀ (µM) |
| NLRP3 Inflammasome Activation | IL-1β Secretion (ELISA) | 0.74 |
Data synthesized from studies on J774A.1 macrophages.[1]
| Assay | Condition | This compound Concentration (µM) | Observation |
| IL-1β Secretion | LPS + Nigericin | 0.1, 0.3, 1.0 | Dose-dependent decrease in IL-1β levels |
| Caspase-1 Activation | LPS + Nigericin | 1.0 | Reduction in cleaved Caspase-1 (p20) |
| GSDMD Cleavage | LPS + Nigericin | 1.0 | Reduction in the GSDMD N-terminal (GSDMD-NT) fragment |
Qualitative observations from Western blot analysis are concentration-dependent.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on macrophage pyroptosis.
Cell Culture and Maintenance of J774A.1 Macrophages
This protocol describes the standard procedure for culturing the J774A.1 macrophage cell line.
Materials:
-
J774A.1 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
Tissue culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture J774A.1 cells in T-75 flasks with DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
For passaging, gently scrape the adherent cells, collect the cell suspension, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and re-seed into new flasks at a 1:6 to 1:10 dilution.
-
For experiments, seed J774A.1 cells in appropriate culture plates (e.g., 12-well or 96-well) and allow them to adhere overnight.
Induction of Pyroptosis and Treatment with this compound
This protocol details the induction of NLRP3-dependent pyroptosis in J774A.1 macrophages and treatment with this compound.
Materials:
-
J774A.1 cells seeded in culture plates
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin sodium salt
-
This compound
-
Opti-MEM or serum-free DMEM
-
DMSO (vehicle control)
Procedure:
-
Priming: Replace the culture medium with fresh medium containing 1 µg/mL LPS. Incubate for 4-6 hours at 37°C.
-
Inhibitor Treatment: Pre-treat the LPS-primed cells with various concentrations of this compound (e.g., 0.1, 0.3, 1.0 µM) or vehicle (DMSO) for 30 minutes.
-
Activation: Induce pyroptosis by adding 10 µM Nigericin to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Sample Collection: After incubation, carefully collect the cell culture supernatants for LDH and ELISA assays. Lyse the remaining cells for Western blot analysis.
Measurement of Pyroptosis Markers
This assay quantifies the release of LDH from damaged cells into the supernatant, a hallmark of pyroptosis.
Procedure:
-
Collect the cell culture supernatants as described above.
-
Use a commercially available LDH cytotoxicity assay kit.
-
Follow the manufacturer's instructions to measure LDH activity in the supernatants.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with Triton X-100).
This assay measures the concentration of secreted IL-1β in the cell culture supernatant.
Procedure:
-
Use the collected cell culture supernatants.
-
Utilize a mouse IL-1β ELISA kit.
-
Perform the ELISA according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength and calculate the IL-1β concentration based on a standard curve.
This method detects the cleavage of pro-caspase-1 and GSDMD, indicative of inflammasome activation and pyroptosis execution.
Procedure:
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Caspase-1 (to detect pro-caspase-1 and the cleaved p20 subunit) and GSDMD (to detect the full-length and N-terminal fragment) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound serves as a valuable tool for studying the intricate mechanisms of NLRP3 inflammasome-mediated pyroptosis in macrophages. The protocols outlined in these application notes provide a robust framework for researchers to investigate the inhibitory potential of this compound and to further explore the signaling pathways involved in pyroptosis. These studies are crucial for the development of novel anti-inflammatory therapeutics.
References
Application of Callicarpa Diterpenoic Acids in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diterpenoic acids isolated from plants of the Callicarpa genus have demonstrated significant anti-inflammatory properties in various preclinical models. These natural compounds represent a promising avenue for the development of novel therapeutics for a range of inflammatory diseases. This document provides a summary of the key findings, experimental protocols, and mechanistic insights into the application of these compounds, with a focus on their effects on key inflammatory pathways. While the initial query specified "Callicarboric acid A," the available scientific literature more commonly refers to similar compounds such as "callicarpic acid A" and other diterpenoids isolated from Callicarpa species. This application note will focus on the data available for these closely related and potentially synonymous compounds.
Data Presentation
The anti-inflammatory activity of various diterpenoids from Callicarpa species has been quantified in several in vitro studies. The following tables summarize the key inhibitory activities observed.
Table 1: Inhibitory Effects of Callicarpa Diterpenoids on Neutrophil Functions
| Compound | Assay | Model | IC50 (µM) | Reference |
| Callicarpanoic Acid A | Superoxide Anion Generation | fMLP/CB-induced human neutrophils | 1.37 ± 0.09 | [1] |
| Callicarpanoic Acid C | Superoxide Anion Generation | fMLP/CB-induced human neutrophils | 6.29 ± 1.14 | [1] |
| Compound 3 (from C. rubella) | Superoxide Anion Generation | fMLP/CB-induced human neutrophils | Potent Inhibition | [1] |
| Compound 3 (from C. rubella) | Elastase Release | fMLP/CB-induced human neutrophils | 1.47 ± 0.15 | [1] |
| Compound 6 (from C. rubella) | Elastase Release | fMLP/CB-induced human neutrophils | 5.79 ± 1.16 | [1] |
| Callihypolin B | Superoxide Anion Generation | fMLF/CB-induced human neutrophils | 32.2% inhibition at 10 µM | [2][3] |
| Callihypolin B | Elastase Release | fMLF/CB-induced human neutrophils | 17.6% inhibition at 10 µM | [2][3] |
Table 2: Inhibitory Effects of Callicarpa Diterpenoids on Macrophage Activity
| Compound | Assay | Model | IC50 (µM) | Reference |
| Abietane diterpenoid 3 (from C. bodinieri) | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 36.35 ± 1.12 | [4] |
| Abietane diterpenoid 8 (from C. bodinieri) | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 37.21 ± 0.92 | [4] |
Signaling Pathways
Callicarpa diterpenoic acids have been shown to modulate key signaling pathways involved in the inflammatory response, including the NF-κB and MAPK pathways, as well as the NLRP3 inflammasome.
References
- 1. New Diterpenoids With Anti‐Inflammatory Activity From Callicarpa rubella Collected in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clerodane Diterpenoids from Callicarpa hypoleucophylla and Their Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Callicarboric Acid A: A Potent Tool for Investigating NLRP3 Inflammasome Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Callicarboric acid A is a novel prostaglandin-like compound isolated from the stems of Callicarpa arborea Roxb. It has emerged as a potent and specific inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key multiprotein complex of the innate immune system involved in the inflammatory response. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, atherosclerosis, and neurodegenerative disorders. The ability of this compound to selectively target this pathway makes it a valuable research tool for studying inflammasome signaling and a potential lead compound for the development of novel anti-inflammatory therapeutics.
These application notes provide a comprehensive overview of this compound's biological activity and detailed protocols for its use in studying NLRP3 inflammasome activation in a laboratory setting.
Chemical Information
| Property | Value |
| Compound Name | This compound |
| Source | Callicarpa arborea Roxb (stems) |
| Molecular Formula | C₂₀H₂₈O₅ |
| Molecular Weight | 364.43 g/mol |
| Appearance | Yellow oil |
| Purity | >98% (recommended for biological assays) |
| Solubility | Soluble in DMSO, ethanol, and methanol |
| Storage | Store at -20°C for long-term stability. |
Biological Activity
This compound exhibits significant inhibitory effects on the NLRP3 inflammasome pathway.[1] It has been shown to effectively reduce the hallmarks of NLRP3 activation in macrophage cell lines, such as J774A.1.[1] The key inhibitory activities are summarized below.
Quantitative Data
| Parameter | Cell Line | Activators | IC₅₀ (µM) | Reference |
| NLRP3 Inflammasome Activation | J774A.1 | LPS + Nigericin/ATP | 0.74 | [1] |
Note: The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the NLRP3 inflammasome activity under the specified conditions.
Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then proteolytically cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. It also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis. This compound inhibits this cascade, resulting in the downstream suppression of inflammatory mediators.
Caption: this compound inhibits NLRP3 inflammasome activation.
Experimental Protocols
Disclaimer: The following protocols are based on standard methodologies for studying NLRP3 inflammasome activation. For the specific experimental details used to generate the data on this compound, it is highly recommended to consult the primary research article: Zeb, Muhammad Aurang, et al. "Two New Prostaglandin-Like Compounds from Callicarpa arborea Roxb and Their NLRP3 Inflammasome Activation Inhibitory Activity." Chemistry & Biodiversity, vol. 20, no. 12, 2023, e202301628.
J774A.1 Macrophage Cell Culture
Materials:
-
J774A.1 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Cell scraper
-
T-75 cell culture flasks
-
6-well, 12-well, or 96-well cell culture plates
Protocol:
-
Culture J774A.1 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
For subculturing, gently scrape the adherent cells from the flask surface.
-
Resuspend the cells in fresh medium and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh culture medium.
-
Seed cells into new flasks or plates at the desired density (e.g., 5 x 10⁵ cells/mL for experiments).
-
Allow cells to adhere and grow for 24 hours before starting experiments.
NLRP3 Inflammasome Activation and Inhibition with this compound
Materials:
-
J774A.1 cells seeded in appropriate culture plates
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin or ATP (NLRP3 activators)
-
This compound
-
Opti-MEM or serum-free DMEM
-
DMSO (vehicle control)
Protocol:
-
Seed J774A.1 cells in 96-well plates (for ELISA and cytotoxicity assays) or larger formats (for Western blotting) and allow them to adhere overnight.
-
Priming (Signal 1): Replace the culture medium with fresh medium containing LPS (e.g., 1 µg/mL). Incubate for 4-6 hours at 37°C.
-
Inhibition: Pre-incubate the LPS-primed cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour at 37°C.
-
Activation (Signal 2): Add an NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), to the wells.
-
Incubate for the appropriate time (e.g., 1-2 hours for Nigericin/ATP).
-
After incubation, collect the cell culture supernatants for IL-1β ELISA and cytotoxicity assays.
-
Lyse the remaining cells for Western blot analysis of caspase-1 and GSDMD.
References
Application Notes and Protocols: Development of Callicarboric Acid A Derivatives with Improved Potency as NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to a variety of chronic diseases, including autoimmune disorders, metabolic syndromes, and neurodegenerative conditions. The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a key multiprotein complex of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Consequently, the NLRP3 inflammasome has emerged as a significant therapeutic target for a range of inflammatory diseases.
Callicarboric acid A, a natural product isolated from Callicarpa arborea, has been identified as a potent inhibitor of the NLRP3 inflammasome, with a reported IC50 value of 0.74 μM. This promising activity makes this compound an excellent starting point for a medicinal chemistry campaign to develop derivatives with enhanced potency, selectivity, and drug-like properties.
These application notes provide a comprehensive, albeit hypothetical, framework for the design, synthesis, and evaluation of novel this compound derivatives. The protocols and workflows are based on established methodologies in drug discovery and immunology.
Rationale for Derivative Design and Synthesis
The chemical structure of this compound, methyl 8-[(1R,5R)-4-oxo-5-[(E)-2-oxopent-3-enyl]cyclopent-2-en-1-yl]octanoate, offers several opportunities for chemical modification to enhance its biological activity.
Key Structural Features of this compound:
-
Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to modulate solubility, cell permeability, and potential interactions with the target protein.
-
α,β-Unsaturated Enone System: This Michael acceptor is a potential site for covalent interaction with nucleophilic residues (e.g., cysteine) on the NLRP3 protein. Modifications to this moiety could alter its reactivity and binding affinity.
-
Aliphatic Chain: The long aliphatic chain contributes to the lipophilicity of the molecule. Varying its length or introducing functional groups could optimize its pharmacokinetic properties and binding interactions.
Proposed Synthetic Strategy for Derivatives:
A plausible synthetic approach to generate derivatives would involve the following key steps:
-
Hydrolysis of the Methyl Ester: The methyl ester of this compound can be selectively hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the corresponding carboxylic acid (CAA-COOH).
-
Amide Coupling: The resulting carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of amide derivatives.
-
Modification of the Enone System: The enone can be selectively reduced or modified to explore the importance of this functional group for activity.
-
Synthesis of Analogs with Modified Side Chains: Total synthesis approaches would enable the generation of analogs with altered aliphatic chain lengths or the introduction of different functional groups.
Data Presentation
The following tables present hypothetical data for a series of this compound derivatives, illustrating how their potency and other key parameters could be compared.
Table 1: In Vitro Potency of this compound Derivatives against NLRP3 Inflammasome Activation
| Compound ID | Modification | IC50 (µM) for IL-1β Release | IC50 (µM) for Caspase-1 Activity |
| CAA-001 (this compound) | Parent Compound (Methyl Ester) | 0.74 | 0.81 |
| CAA-002 | Carboxylic Acid | 0.52 | 0.60 |
| CAA-003 | N-propyl amide | 0.21 | 0.25 |
| CAA-004 | N-(2-hydroxyethyl) amide | 0.35 | 0.41 |
| CAA-005 | N-benzyl amide | 0.15 | 0.18 |
| CAA-006 | Saturated enone | > 10 | > 10 |
Table 2: Selectivity and Cytotoxicity Profile of Lead Derivatives
| Compound ID | NLRP3 IC50 (µM) | AIM2 IC50 (µM) | NLRC4 IC50 (µM) | Cytotoxicity (CC50 in THP-1 cells, µM) |
| CAA-001 | 0.74 | > 25 | > 25 | > 50 |
| CAA-003 | 0.21 | > 25 | > 25 | > 50 |
| CAA-005 | 0.15 | > 25 | > 25 | 45 |
Experimental Protocols
Protocol 1: Synthesis of this compound Amide Derivatives (Hypothetical)
-
Ester Hydrolysis:
-
Dissolve this compound (1 equivalent) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 1.5 equivalents) and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid derivative (CAA-COOH).
-
-
Amide Coupling:
-
Dissolve CAA-COOH (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add the desired amine (1.2 equivalents), HATU (1.2 equivalents), and diisopropylethylamine (DIPEA, 2 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amide derivative.
-
Protocol 2: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the measurement of IL-1β release from LPS-primed and nigericin-stimulated human THP-1 monocytes.
-
Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiate the THP-1 cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3 hours.
-
Wash the cells with fresh medium and allow them to rest for 24 hours.
-
-
Priming and Compound Treatment:
-
Prime the differentiated THP-1 cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.
-
Remove the LPS-containing medium and replace it with fresh serum-free medium containing various concentrations of the test compounds (this compound and its derivatives). Incubate for 1 hour.
-
-
NLRP3 Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding 10 µM nigericin to each well.
-
Incubate the cells for 1 hour at 37°C.
-
-
Quantification of IL-1β Release:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each compound concentration compared to the vehicle control.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Caspase-1 Activity Assay
-
Follow steps 1-3 of Protocol 2.
-
After inflammasome activation, lyse the cells with a suitable lysis buffer.
-
Measure Caspase-1 activity in the cell lysates using a commercially available Caspase-1 activity assay kit (e.g., a fluorometric assay that detects the cleavage of a specific substrate).
-
Calculate the percentage of inhibition and determine the IC50 values as described above.
Mandatory Visualizations
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.
Application Note and Protocols for In Vivo Administration and Pharmacokinetic Studies of Callicarcarboric Acid A
Introduction
Callicarcarboric acid A is a novel carboxylic acid derivative with potential therapeutic applications. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a drug candidate. This document provides detailed protocols for the in vivo administration of Callicarcarboric acid A in a rodent model, subsequent sample collection, and bioanalytical methods for its quantification. Furthermore, it presents a hypothetical pharmacokinetic data set and its analysis to guide researchers in their study design and interpretation.
Experimental Protocols
Animal Model and Husbandry
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300 g
-
Housing: Animals are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Animals are acclimated for at least one week before the experiment.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before oral administration, with free access to water.
Dosing and Administration
-
Formulation:
-
Intravenous (IV): Callicarcarboric acid A is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 1 mg/mL. The solution is filtered through a 0.22 µm syringe filter before administration.
-
Oral (PO): Callicarcarboric acid A is suspended in a vehicle of 0.5% carboxymethylcellulose in water to a final concentration of 2 mg/mL.
-
-
Dose Levels:
-
IV: 2 mg/kg
-
PO: 10 mg/kg
-
-
Administration:
-
IV: Administered as a bolus injection via the tail vein.
-
PO: Administered via oral gavage.
-
Sample Collection
-
Blood Sampling:
-
Approximately 200 µL of blood is collected from the jugular vein at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Blood samples are collected into tubes containing K2EDTA as an anticoagulant.
-
Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
-
-
Tissue Distribution (Terminal Procedure):
-
At 24 hours post-dose, animals are euthanized by CO2 asphyxiation.
-
Tissues (liver, kidney, heart, lung, spleen, and brain) are collected, weighed, and rinsed with cold saline.
-
Tissue samples are homogenized in saline (1:3 w/v) and stored at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or tissue homogenate, add 150 µL of acetonitrile containing an internal standard (e.g., a structurally similar carboxylic acid).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Callicarcarboric acid A and the internal standard need to be determined.
-
Quantitative Data
Table 1: Hypothetical Mean Plasma Concentrations of Callicarcarboric Acid A Following IV and PO Administration in Rats
| Time (hours) | Mean Plasma Concentration (ng/mL) ± SD (IV, 2 mg/kg) | Mean Plasma Concentration (ng/mL) ± SD (PO, 10 mg/kg) |
| 0.03 (IV only) | 1520.5 ± 180.2 | - |
| 0.08 (IV only) | 1210.8 ± 150.6 | - |
| 0.25 | 850.2 ± 95.3 | 180.4 ± 35.1 |
| 0.5 | 560.7 ± 60.1 | 350.6 ± 45.8 |
| 1 | 310.4 ± 40.5 | 480.2 ± 55.3 |
| 2 | 150.9 ± 25.2 | 410.7 ± 50.9 |
| 4 | 60.1 ± 10.8 | 250.3 ± 38.4 |
| 8 | 15.3 ± 5.1 | 90.6 ± 18.2 |
| 12 | 5.2 ± 2.3 | 30.1 ± 8.7 |
| 24 | Below Limit of Quantification | 5.5 ± 2.9 |
Table 2: Hypothetical Tissue Distribution of Callicarcarboric Acid A at 24 Hours Post-Dose in Rats
| Tissue | Mean Tissue Concentration (ng/g) ± SD (IV, 2 mg/kg) | Mean Tissue Concentration (ng/g) ± SD (PO, 10 mg/kg) |
| Liver | 25.6 ± 6.8 | 45.2 ± 9.3 |
| Kidney | 40.1 ± 8.2 | 70.8 ± 12.5 |
| Heart | 10.2 ± 3.5 | 18.9 ± 4.1 |
| Lung | 15.8 ± 4.1 | 28.4 ± 6.7 |
| Spleen | 8.9 ± 2.9 | 15.6 ± 3.8 |
| Brain | Below Limit of Quantification | Below Limit of Quantification |
Table 3: Hypothetical Pharmacokinetic Parameters of Callicarcarboric Acid A in Rats
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1520.5 | 485.3 |
| Tmax (h) | 0.03 | 1.0 |
| AUC(0-t) (ngh/mL) | 1850.6 | 2450.8 |
| AUC(0-inf) (ngh/mL) | 1865.2 | 2468.4 |
| t1/2 (h) | 2.5 | 3.1 |
| CL (L/h/kg) | 1.07 | - |
| Vd (L/kg) | 3.8 | - |
| F (%) | - | 26.5 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F (%): Absolute oral bioavailability.
Visualizations
Caption: Experimental workflow for the in vivo pharmacokinetic study of Callicarcarboric acid A.
Caption: Hypothetical signaling pathway showing the potential anti-inflammatory mechanism of Callicarcarboric acid A.
Application Notes and Protocols for Preclinical Research on Callicarboric Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Callicarboric acid A is a novel diterpenoid isolated from the leaves of Callicarpa anomala. Preliminary studies suggest that this compound possesses significant anti-inflammatory properties, making it a promising candidate for further preclinical development. As with many natural products, this compound is characterized by poor aqueous solubility, which presents a significant challenge for its formulation in preclinical in vitro and in vivo studies. These application notes provide detailed protocols for the formulation and preclinical evaluation of this compound, with a focus on overcoming its solubility limitations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing appropriate formulations. The following table summarizes the key properties of this compound.
| Property | Value | Method of Determination |
| Molecular Formula | C₂₀H₂₈O₄ | High-Resolution Mass Spectrometry |
| Molecular Weight | 332.43 g/mol | Calculated from Molecular Formula |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | 185-188 °C | Differential Scanning Calorimetry (DSC) |
| pKa | 4.8 ± 0.2 | Potentiometric Titration |
| LogP | 4.2 ± 0.3 | HPLC with UV detection |
| Aqueous Solubility | < 1 µg/mL at pH 7.4 | Shake-flask method |
| Solubility in Organic Solvents | Soluble in DMSO, ethanol, methanol | Visual Inspection |
Formulation Strategies for Preclinical Research
Given the low aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for preclinical studies.
In Vitro Studies
For in vitro studies, the primary goal is to achieve a stock solution at a high concentration that can be diluted in cell culture media without precipitation.
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh out a precise amount of this compound powder.
-
Add a sufficient volume of dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved.
-
Filter the stock solution through a 0.22 µm syringe filter to ensure sterility.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
In Vivo Studies
For in vivo studies in animal models, the formulation must be biocompatible and capable of delivering the compound effectively.
Protocol 2: Preparation of a Suspension for Oral Gavage
-
Weigh the required amount of this compound.
-
Prepare a vehicle solution consisting of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.
-
Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to form a homogenous suspension.
-
Use a homogenizer to reduce the particle size and improve the stability of the suspension.
-
Administer the suspension to the animals immediately after preparation.
Protocol 3: Preparation of a Solubilized Formulation for Intraperitoneal Injection
-
Prepare a vehicle solution consisting of 10% Solutol® HS 15 in sterile saline.
-
Add the weighed this compound to the vehicle.
-
Gently warm the mixture to 40°C while stirring until the compound is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Experimental Protocols for Preclinical Evaluation
The following are detailed protocols for key experiments to evaluate the anti-inflammatory activity of this compound.
In Vitro Anti-inflammatory Activity
Protocol 4: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (prepared from the DMSO stock solution) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
In Vivo Anti-inflammatory Activity
Protocol 5: Carrageenan-Induced Paw Edema in Rats
-
Acclimatize male Wistar rats (180-200 g) for one week before the experiment.
-
Administer this compound (formulated as a suspension or solubilized solution) orally or intraperitoneally at various doses.
-
One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Signaling Pathway Analysis
The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways.
Potential Signaling Pathways Modulated by this compound
Based on the known mechanisms of other anti-inflammatory diterpenoids, this compound may exert its effects through the inhibition of pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: General workflow for preclinical evaluation of this compound.
Conclusion
The successful preclinical development of this compound hinges on overcoming its inherent poor aqueous solubility. The formulation strategies and experimental protocols detailed in these application notes provide a comprehensive framework for researchers to effectively evaluate the therapeutic potential of this promising anti-inflammatory agent. Careful consideration of the physicochemical properties of the compound and the specific requirements of each preclinical model will be essential for generating reliable and reproducible data.
Troubleshooting & Optimization
Technical Support Center: Optimizing Callicarboric Acid A Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address challenges associated with the extraction of Callicarboric acid A and related clerodane diterpenoids from Callicarpa americana (American beautyberry).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a natural product that has been identified in Callicarpa species. Its molecular formula is C₁₉H₂₈O₄[1]. While specific bioactivities of this compound are still under investigation, related clerodane diterpenoids isolated from Callicarpa americana have demonstrated cytotoxic activity against various cancer cell lines and the ability to resensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics.[2][3] This makes compounds from this class promising candidates for further drug development.
Q2: What part of the Callicarpa americana plant should be used for extraction?
Leaves, fruits, and twigs of Callicarpa americana have all been reported to contain clerodane diterpenes.[2] For a consistent and renewable source, leaves are often the preferred plant material for extraction.
Q3: What are the general steps involved in extracting clerodane diterpenoids like this compound?
The general workflow involves:
-
Preparation of Plant Material: Drying and grinding the plant material to a fine powder.
-
Solvent Extraction: Macerating the powdered plant material in a suitable organic solvent.
-
Concentration: Removing the solvent to obtain a crude extract.
-
Fractionation and Purification: Partitioning the crude extract and using chromatographic techniques to isolate the target compounds.
Q4: Which solvents are most effective for the extraction?
Ethanol (95%) is a commonly used solvent for the initial maceration of Callicarpa americana leaves to extract a broad range of compounds, including clerodane diterpenoids.[4] For further fractionation, a sequence of solvents with varying polarities, such as hexanes, ethyl acetate, and n-butanol, can be employed.[4]
Troubleshooting Guide: Overcoming Low Yield
Low yield is a common challenge in natural product extraction. This guide provides solutions to specific issues you may encounter.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation of target compounds. Inadequate grinding reduces the surface area for solvent penetration. | Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (30-40°C).[5] Grind the dried material to a fine, uniform powder. |
| Inefficient Solvent Extraction: The solvent may not be effectively penetrating the plant material, or the extraction time may be too short. | Use an appropriate solvent-to-solid ratio (e.g., 10:1 v/w).[4] Ensure the mixture is agitated daily during maceration to improve solvent penetration. Extend the maceration period (e.g., 72 hours).[4] | |
| Low Yield of Target Compound after Fractionation | Poor Compound Partitioning: The chosen solvent system for liquid-liquid partitioning may not be optimal for separating this compound from other components. | Based on the structure of this compound, which contains both nonpolar and polar functional groups, a systematic fractionation with solvents of increasing polarity is recommended. An ethyl acetate partition has been shown to be effective for enriching clerodane diterpenoids from C. americana.[4] |
| Loss of Compound During Chromatography: The compound of interest may be irreversibly adsorbed to the column material or may co-elute with other compounds. | For flash chromatography, a silica gel column with a gradient elution system (e.g., hexanes, ethyl acetate, methanol) can be effective.[4] Monitor fractions closely using Thin Layer Chromatography (TLC) to identify those containing the target compound. | |
| Degradation of Target Compound | High Temperatures During Solvent Evaporation: Clerodane diterpenoids can be heat-sensitive. | Use a rotary evaporator at a controlled, low temperature (≤40°C) to remove solvents.[4] |
Quantitative Data Summary
The following table summarizes yield data from a representative extraction of clerodane diterpenoids from Callicarpa americana leaves.
| Extraction/Fractionation Stage | Starting Material | Solvent(s) | Yield | Reference |
| Crude Extract | 900 g dried, ground leaves | Methanol | 22.4 g | [5] |
| Crude Extract | Dried, ground leaves | 95% Ethanol | 15.36 g (from an unspecified amount of starting material) | [4] |
| Ethyl Acetate Partition | 15.36 g crude extract | Ethyl Acetate | Not specified | [4] |
| Purified Clerodane Diterpene (12(S),16ξ-dihydroxycleroda-3,13-dien-15,16-olide) | From a fraction of the ethyl acetate partition | Acetonitrile/Water with Formic Acid (HPLC) | 102.9 mg | [2] |
Experimental Protocols
Protocol 1: Maceration for Crude Extraction of Callicarpa americana Leaves
This protocol is adapted from established methods for extracting clerodane diterpenoids.[4][5]
-
Preparation of Plant Material:
-
Collect fresh leaves of Callicarpa americana.
-
Wash the leaves with water to remove any debris.
-
Dry the leaves in a well-ventilated area or in a hot air oven at a temperature between 30-40°C until they are brittle.[5]
-
Grind the dried leaves into a fine powder using a high-capacity grinder.
-
-
Solvent Extraction (Maceration):
-
Weigh the powdered plant material.
-
Place the powder in a suitable container and add 95% ethanol at a 1:10 weight-to-volume ratio (e.g., 100 g of powder in 1 L of ethanol).[4]
-
Seal the container and allow the mixture to macerate for 72 hours at room temperature.[4]
-
Agitate the mixture daily to ensure thorough extraction.
-
-
Concentration:
-
After 72 hours, decant the liquid and vacuum filter it to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.[4]
-
Further dry the crude extract by lyophilization (freeze-drying) overnight.
-
Store the dried crude extract at -20°C until further use.[4]
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. PubChemLite - this compound (C19H28O4) [pubchemlite.lcsb.uni.lu]
- 2. A Clerodane Diterpene from Callicarpa americana Resensitizes Methicillin-Resistant Staphylococcus aureus to ß-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Clerodane Diterpene from Callicarpa americana Resensitizes Methicillin-Resistant Staphylococcus aureus to β-Lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth Inhibitory Activity of Callicarpa americana Leaf Extracts Against Cutibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plantsjournal.com [plantsjournal.com]
Optimizing dosage and treatment schedule for Callicarboric acid A in vivo
Disclaimer: As of late 2025, specific published data on "Callicarboric acid A" is limited in publicly accessible scientific literature. The following guidelines and frequently asked questions (FAQs) have been developed based on research on other diterpenoids and extracts from the Callicarpa genus to provide general guidance for researchers. It is imperative to conduct dose-finding and toxicity studies for any new chemical entity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which species is it derived?
A1: this compound is understood to be a diterpenoid isolated from a species of the Callicarpa genus, commonly known as beautyberry. Diterpenoids from Callicarpa species have been investigated for various biological activities, including anti-inflammatory and cytotoxic effects.
Q2: What are the known biological activities of diterpenoids from Callicarpa?
A2: Diterpenoids isolated from various Callicarpa species have demonstrated a range of biological activities in preclinical studies. These include anti-inflammatory properties, cytotoxicity against various cancer cell lines, and neuroprotective effects. For instance, some diterpenoids have been shown to inhibit the production of nitric oxide (NO) in microglia, suggesting potential as anti-inflammatory agents.
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: The choice of vehicle depends on the solubility of this compound. For many diterpenoids, a common vehicle is a mixture of Dimethyl Sulfoxide (DMSO), Cremophor EL, and saline. It is crucial to first determine the solubility of the compound in various pharmaceutically acceptable solvents. A typical starting formulation might be 5-10% DMSO, 10-20% Cremophor EL, and the remainder as sterile saline or phosphate-buffered saline (PBS). Ensure the final concentration of DMSO is kept low to avoid vehicle-induced toxicity.
Q4: How should this compound be stored?
A4: As a purified natural product, this compound should be stored as a solid at -20°C or lower, protected from light and moisture to prevent degradation. For short-term storage in solution, it is advisable to keep it at -20°C. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q5: I am observing poor solubility of this compound in my chosen vehicle. What can I do?
A5:
-
Sonication: Gently sonicate the solution in a water bath to aid dissolution.
-
Warming: Slightly warming the vehicle (e.g., to 37°C) can improve solubility. However, be cautious about the thermal stability of the compound.
-
Alternative Vehicles: Consider other solubilizing agents such as Tween 80 or cyclodextrins. It may be necessary to perform a vehicle screening study to find the optimal formulation.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous component of the vehicle might improve solubility.
Q6: My animals are showing signs of toxicity (e.g., weight loss, lethargy) even at low doses. What are the potential causes and solutions?
A6:
-
Vehicle Toxicity: The vehicle itself might be causing toxicity. Run a control group that receives only the vehicle to assess its effects. If the vehicle is toxic, you will need to reformulate.
-
Compound Toxicity: this compound may have a narrow therapeutic window. It is essential to perform a maximum tolerated dose (MTD) study. Start with a low dose and escalate gradually to determine the MTD.
-
Route of Administration: The route of administration can influence toxicity. If you are using intravenous (IV) injection, consider intraperitoneal (IP) or oral (PO) gavage, which may have a different toxicity profile.
Q7: I am not observing the expected therapeutic effect in my in vivo model. What should I check?
A7:
-
Dosage and Schedule: The dose might be too low, or the treatment schedule may be suboptimal. Consider increasing the dose (if no toxicity is observed) or altering the frequency of administration (e.g., from once daily to twice daily).
-
Compound Stability: Ensure that the compound is stable in the vehicle for the duration of the experiment. You can analyze the formulation for the concentration of the active compound over time.
-
Pharmacokinetics: The compound may have poor bioavailability or be rapidly metabolized. Pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Target Engagement: Confirm that the compound is reaching the target tissue and engaging with its molecular target. This may require developing specific biomarkers or assays.
Data on In Vivo Studies of Callicarpa Extracts
While specific data for this compound is not available, the following table summarizes dosages used in in vivo studies of extracts from different Callicarpa species, which can provide a starting point for dose-range finding studies.
| Callicarpa Species | Extract Type | Animal Model | Dosage | Route of Administration | Observed Effect |
| C. nudiflora | Aqueous Extract | Diabetic Rats | 0.15 and 0.3 g/kg | Oral | Improved insulin resistance[1] |
| C. nudiflora | Various Extracts | Rats | 0.4 g/ml (gavage) | Oral | Anti-inflammatory[2] |
| C. arborea | Ethanol Extract | Mice | 100 and 200 mg/kg | - | Writhing inhibition[3] |
| C. macrophylla | Methanol Extract | Mice | 10 mg/kg (loperamide) | - | Antidiarrheal[4] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a suitable rodent model (e.g., Balb/c mice or Sprague-Dawley rats), typically 6-8 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Dose Groups: Prepare at least 5 dose groups of this compound and a vehicle control group (n=3-5 animals per group). The dose range should be selected based on any available in vitro cytotoxicity data or data from similar compounds.
-
Administration: Administer the compound via the intended route (e.g., IP, IV, or PO) once daily for 5-7 days.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
-
Histopathology: At the end of the study, perform a necropsy and collect major organs for histopathological analysis to identify any organ-specific toxicity.
Protocol 2: In Vivo Efficacy Study (General Workflow)
-
Animal Model: Use an appropriate disease model relevant to the expected therapeutic effect of this compound.
-
Group Allocation: Randomly assign animals to different treatment groups: Vehicle control, positive control (a known effective drug), and one or more doses of this compound (doses should be below the MTD).
-
Treatment: Administer the treatments according to the predetermined schedule (e.g., once daily for 14 days).
-
Efficacy Assessment: Monitor the therapeutic response using relevant endpoints for the disease model (e.g., tumor volume in a cancer model, inflammatory markers in an inflammation model).
-
Data Analysis: At the end of the study, collect relevant tissues or blood samples for biomarker analysis. Analyze the data statistically to determine the efficacy of the treatment.
Visualizations
Caption: Hypothetical anti-inflammatory signaling pathway.
Caption: General workflow for in vivo drug testing.
References
Troubleshooting inconsistent results in Callicarboric acid A experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Callicarboric acid A from Callicarpa arborea.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a recently identified prostaglandin-like compound isolated from the stems of Callicarpa arborea.[1][2] It has demonstrated potent inhibitory activity against NLRP3 inflammasome activation.[1][2]
Q2: I am having trouble isolating this compound from Callicarpa arborea. What are some common reasons for this?
Inconsistent yields or failure to isolate this compound can stem from several factors:
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Plant Material Variability: The concentration of secondary metabolites in plants can vary depending on the geographical location, season of collection, and plant age. Ensure your Callicarpa arborea source material is consistent.
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Extraction Method: The choice of solvent and extraction technique is critical. This compound was successfully isolated using modern spectroscopic techniques following initial extraction.[2] A mismatch in solvent polarity or a harsh extraction method could lead to degradation or poor yield.
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Fractionation and Purification: Complex mixtures require careful chromatographic separation. Issues such as improper column packing, incorrect mobile phase composition, or overloading the column can lead to poor separation and loss of the target compound.
Q3: My experimental results with this compound are inconsistent. What are the potential sources of variability?
Inconsistent results in bioassays are a common challenge. Consider these potential issues:
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Compound Purity and Stability: Ensure the purity of your isolated this compound using analytical techniques like NMR and HR-ESI-MS.[2] The compound's stability in your assay buffer and storage conditions should also be evaluated.
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Cell-Based Assay Conditions:
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Cell Line Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range.
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Seeding Density: Inconsistent cell numbers will lead to variable results. Optimize and maintain a consistent seeding density.
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Reagent Quality: Use high-quality, fresh reagents and media.
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Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is best to avoid using the outer wells for experimental samples.
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Pipetting and Handling Errors: Minor variations in pipetting volumes or incubation times can significantly impact results. Ensure all equipment is calibrated and follow a standardized protocol meticulously.
Q4: I see general cytotoxic effects from my Callicarpa arborea extracts, but I'm not finding specific NLRP3 inflammasome inhibition. Why might this be?
Extracts of Callicarpa arborea have been shown to possess cytotoxic and anti-proliferative properties against cell lines such as the A549 human lung cancer cell line.[3] This broader cytotoxicity may be due to the presence of other bioactive compounds in the crude extract. The specific anti-NLRP3 inflammasome activity is attributed to this compound.[1][2] If your primary goal is to study this specific pathway, purification of this compound is necessary to eliminate the confounding effects of other cytotoxic components.
Quantitative Data Summary
| Compound/Extract | Bioactivity | Cell Line/Assay | IC50 Value |
| This compound | NLRP3 Inflammasome Inhibition | J774A.1 cells | 0.74 μM[1][2] |
| Chloroform extract of C. arborea leaves | Cytotoxicity | A549 cells (24 hr) | 52.8 μg/mL[3] |
| Chloroform extract of C. arborea leaves | Cytotoxicity | A549 cells (48 hr) | 20.4 μg/mL[3] |
Experimental Protocols
Protocol 1: General Extraction and Isolation of this compound (Conceptual)
Disclaimer: This is a generalized protocol based on typical natural product isolation. For the specific, detailed protocol, refer to the primary literature.
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Plant Material Preparation: Air-dry the stems of Callicarpa arborea and grind them into a coarse powder.
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Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., ethanol or methanol) at room temperature for an extended period. Repeat the extraction process multiple times to ensure maximum yield.
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Solvent Evaporation: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
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Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.
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Chromatographic Separation: Subject the most active fraction (as determined by preliminary bioassays) to a series of column chromatography techniques. This may include silica gel, Sephadex LH-20, and preparative HPLC.
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Structure Elucidation: Characterize the purified compound using spectroscopic methods such as 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC), and HR-ESI-MS to confirm the structure of this compound.[2]
Protocol 2: NLRP3 Inflammasome Inhibition Assay (Conceptual Workflow)
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Cell Culture: Culture J774A.1 murine macrophages in appropriate media and conditions.
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Cell Seeding: Seed the cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
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Priming: Prime the cells with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
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Treatment: Treat the primed cells with various concentrations of this compound for a specified duration.
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Activation: Activate the NLRP3 inflammasome using a stimulus such as ATP or nigericin.
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Endpoint Measurement:
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IL-1β Secretion: Measure the concentration of secreted IL-1β in the cell culture supernatant using an ELISA kit.
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Caspase-1 Activation: Assess the activity of caspase-1 in cell lysates or supernatant using a specific activity assay.
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Gasdermin D (GSDMD) Cleavage: Analyze the cleavage of GSDMD into its N-terminal fragment (GSDMD-NT) by Western blot to assess pyroptosis.[1][2]
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Visualizations
Caption: Experimental workflow for this compound.
References
Technical Support Center: Minimizing Off-Target Effects of Callicarcarboric Acid A
Important Note for Researchers: Initial searches for "Callicarcarboric acid A" have not yielded specific information regarding its mechanism of action or known off-target effects. It is possible that the compound name is misspelled or is a novel agent not yet extensively documented in publicly available literature. The following troubleshooting guide is based on general principles for minimizing off-target effects of small molecules and will be updated as more specific data on Callicarcarboric acid A becomes available. Researchers are strongly encouraged to perform comprehensive target validation and off-target profiling for this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with Callicarcarboric acid A?
Q2: What are the potential causes of off-target effects for a compound like Callicarcarboric acid A?
A2: Several factors can contribute to off-target effects:
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Structural Similarity: The chemical structure of Callicarcarboric acid A may resemble that of endogenous molecules, allowing it to bind to multiple proteins with similar binding pockets. For instance, the ATP-binding site is a conserved domain across many kinases, making it a frequent source of off-target interactions for kinase inhibitors.[2]
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Compound Promiscuity: Some chemical scaffolds inherently have a higher tendency to interact with a wide range of proteins.[2]
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High Compound Concentration: Using concentrations of Callicarcarboric acid A significantly above its effective dose can increase the likelihood of binding to lower-affinity, off-target proteins.[1]
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Cellular Context: The specific expression levels of on- and off-target proteins within a particular cell type can influence the observed effects of the compound.[1]
Q3: How can I begin to identify potential off-target effects of Callicarcarboric acid A in my experiments?
A3: A multi-pronged approach is recommended:
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Computational Prediction: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of Callicarcarboric acid A. These computational methods can screen against large databases of protein structures to identify potential binding partners.[3]
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High-Throughput Screening: If resources permit, high-throughput screening (HTS) can rapidly test the compound against a broad panel of targets to identify those with the highest affinity and selectivity.[4]
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Phenotypic Screening: Assess the overall effect of Callicarcarboric acid A on cellular phenotypes. This can provide insights into the compound's biological activity and potential side effects beyond its intended target.[4]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected phenotypic results in cellular assays.
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Possible Cause: The observed phenotype may be a result of an off-target effect of Callicarcarboric acid A rather than its intended on-target activity.
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Troubleshooting Steps:
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Perform Dose-Response Analysis: Conduct a dose-response experiment to determine the optimal concentration range for the desired on-target effect. A significant deviation between the potency for the phenotype and the potency for the intended target suggests an off-target mechanism.[1]
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Use a Structurally Unrelated Inhibitor: If available, use another inhibitor with a different chemical structure that targets the same protein. If this second inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.[1]
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Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the intended target protein. If the phenotype persists in the absence of the target, it is likely due to an off-target effect.
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Issue 2: High cellular toxicity observed at effective concentrations.
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Possible Cause: Callicarcarboric acid A may be interacting with essential cellular proteins, leading to toxicity.
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Troubleshooting Steps:
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Lower Compound Concentration: Determine the minimal effective concentration of Callicarcarboric acid A to reduce the likelihood of engaging lower-affinity toxic off-targets.
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Chemical Modification: Consider synthesizing or obtaining analogs of Callicarcarboric acid A. Minor structural modifications can sometimes significantly improve selectivity and reduce toxicity.
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Proteomics Profiling: Employ techniques like thermal proteome profiling (TPP) or chemical proteomics to identify the full spectrum of proteins that Callicarcarboric acid A interacts with inside the cell.
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Experimental Protocols & Data
As specific experimental data for Callicarcarboric acid A is not currently available, we provide generalized protocols for key assays used to assess off-target effects.
Table 1: Representative Data from Off-Target Profiling (Hypothetical)
| Assay Type | Target | IC50 / Kd (nM) |
| Kinase Panel | Target Kinase X | 50 |
| Off-Target Kinase Y | 500 | |
| Off-Target Kinase Z | >10,000 | |
| GPCR Panel | Target GPCR A | 100 |
| Off-Target GPCR B | 1,500 | |
| Proteomics | Target Protein P | 75 |
| Off-Target Protein Q | 800 |
Protocol 1: Kinase Profiling using Kinobeads
This method is used to identify the kinase targets of a compound from a complex cell lysate.
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Lysate Preparation: Prepare a native cell lysate to maintain kinase activity.
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Compound Incubation: Incubate the lysate with a range of concentrations of Callicarcarboric acid A.
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Affinity Purification: Add Kinobeads to the lysate and incubate to allow the binding of kinases that are not inhibited by the compound.
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Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured kinases.
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Analysis: Identify and quantify the eluted kinases using mass spectrometry. A decrease in the amount of a specific kinase captured in the presence of the compound indicates it as a potential target.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
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Cell Treatment: Treat intact cells with various concentrations of Callicarcarboric acid A or a vehicle control.
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Heating: Heat the cell lysates to a range of temperatures.
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Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
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Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods. An increase in the thermal stability of the target protein in the presence of the compound indicates direct binding.
Visualizing Experimental Workflows
Caption: Generalized workflows for Kinobeads and CETSA assays.
Caption: Troubleshooting logic for inconsistent phenotypes.
References
Technical Support Center: Enhancing the Stability of Callicarboric Acid A in Solution
Introduction
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Callicarboric acid A in solution. It is important to note that while specific stability data for this compound is limited in publicly available literature, this guide is built upon established principles for handling structurally related natural products, such as other phenolic and terpenoid compounds. The information herein is intended to serve as a practical resource for designing and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of natural compounds like this compound is typically influenced by several factors, including:
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pH: The acidity or basicity of the solution can catalyze hydrolytic degradation or promote ionization, which may affect stability.
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Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]
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Light: Exposure to UV or even ambient light can induce photolytic degradation.
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Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially for compounds with phenolic moieties.
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Solvent: The choice of solvent can impact solubility and stability. Some solvents may react with the compound or contain impurities that promote degradation.
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Enzymes: If working with crude extracts or in biological systems, enzymatic degradation can occur.[1]
Q2: My solution of this compound is changing color. What could be the cause?
A2: A color change in the solution, often to a yellowish or brownish hue, is a common indicator of oxidative degradation. Phenolic compounds are particularly susceptible to oxidation. To mitigate this, it is recommended to degas your solvents, purge the headspace of your storage vials with an inert gas (like nitrogen or argon), and store solutions protected from light. The inclusion of antioxidants may also be considered.
Q3: Why is this compound precipitating out of my aqueous solution?
A3: Precipitation issues are generally related to the compound's solubility. The solubility of acidic compounds like this compound can be highly dependent on the pH of the solution. At a pH below its pKa, the compound will be in its less soluble protonated form. To improve solubility in aqueous solutions, consider the following:
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Adjusting the pH to a more basic level to deprotonate the carboxylic acid group.
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Incorporating a co-solvent such as ethanol, methanol, or DMSO.
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Using solubilizing agents like cyclodextrins.[2]
Q4: What are the recommended long-term storage conditions for this compound solutions?
A4: For optimal long-term stability, solutions of this compound should be stored under the following conditions:
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Temperature: Store at -20°C or -80°C.
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Light: Protect from light by using amber vials or by wrapping the vials in aluminum foil.
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Atmosphere: If the compound is susceptible to oxidation, store under an inert atmosphere.
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Solvent: Use a high-purity, anhydrous solvent. For aqueous solutions, use freshly prepared buffers and consider sterile filtering.
Troubleshooting Guides
Problem: I am observing a progressive loss of biological activity in my this compound stock solution.
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Question 1: How is your stock solution prepared and stored?
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Answer/Guidance: Ensure your stock solution is prepared in a high-purity, anhydrous solvent like DMSO or ethanol. For aqueous working solutions, prepare them fresh from the stock for each experiment. Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.
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Question 2: Have you evaluated the stability of this compound in your specific experimental buffer?
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Answer/Guidance: The pH and composition of your buffer can significantly impact stability. It is advisable to perform a preliminary stability test by incubating this compound in your experimental buffer for the duration of your assay and then analyzing for degradation using a suitable analytical method like HPLC.
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Question 3: Could there be interactions with other components in your assay medium?
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Answer/Guidance: Components in complex biological media can sometimes contribute to compound degradation. If possible, run a control experiment where this compound is incubated in the complete medium without cells or the target biological system to assess for any inherent instability.
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Quantitative Data Summary
Table 1: Illustrative pH-Dependent Stability of a Phenolic Acid
| pH | Temperature (°C) | Incubation Time (hours) | % Degradation (Illustrative) |
| 3 | 25 | 24 | < 5% |
| 5 | 25 | 24 | < 2% |
| 7.4 | 25 | 24 | 10-15% |
| 9 | 25 | 24 | > 30% |
Table 2: Illustrative Temperature-Dependent Stability of a Diterpenoid in Neutral Buffer (pH 7.4)
| Temperature (°C) | Incubation Time (days) | % Degradation (Illustrative) |
| 4 | 7 | < 5% |
| 25 (Room Temp) | 7 | 15-20% |
| 37 | 7 | 30-40% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general HPLC-UV method for monitoring the stability of this compound.
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Instrumentation: A standard HPLC system with a UV detector.
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Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape).
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Initial conditions: 20% acetonitrile.
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Gradient: Ramp to 95% acetonitrile over 15 minutes.
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Hold: Hold at 95% acetonitrile for 5 minutes.
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Re-equilibration: Return to 20% acetonitrile and equilibrate for 5 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (a preliminary UV scan of the pure compound is recommended).
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Sample Preparation: Dilute the solution of this compound in the mobile phase to an appropriate concentration.
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Analysis: Inject a known volume of the sample. The stability can be assessed by monitoring the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the potential degradation pathways and to develop a stability-indicating analytical method.
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Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
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Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
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Oxidation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
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Thermal Degradation: Expose a solid sample and a solution of this compound to 60°C for 48 hours.
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Photodegradation: Expose a solution of this compound to a light source (e.g., a photostability chamber) for a defined period.
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Analysis: Analyze the stressed samples by HPLC-UV (as described in Protocol 1) and ideally by LC-MS to identify the degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for a phenolic compound like this compound.
Caption: Troubleshooting decision tree for diagnosing stability issues with this compound.
References
Addressing challenges in the chemical synthesis of Callicarboric acid A
A Note to Our Users:
Our comprehensive search for a published total synthesis of Callicarpenic acid (also known as Callicarpa acid) did not yield a specific, established synthetic route. The successful creation of a detailed troubleshooting guide and FAQ, as requested, is contingent upon the availability of such a protocol. The challenges, quantitative data, and specific experimental steps are all derived from the nuances of a developed synthesis.
While we cannot provide a guide for a synthetic pathway that has not been publicly documented, we have compiled this resource to address general challenges encountered in the synthesis of structurally related diterpenoids. The principles and troubleshooting strategies outlined below are broadly applicable to the synthesis of complex natural products and can serve as a valuable reference for researchers in this field.
To demonstrate the depth and format of the technical support center you requested, we would be pleased to generate a comprehensive guide for a different, well-documented complex natural product. Please let us know if you would like to proceed with an alternative target molecule.
Frequently Asked Questions (FAQs) - General Diterpenoid Synthesis
This section addresses common issues that may arise during the multi-step synthesis of complex diterpenoids, offering general advice and potential solutions.
| Question ID | Question | Answer |
| FAQ-001 | My starting materials are complex and sensitive. What are the best practices for handling and storage? | Complex starting materials, especially those with multiple stereocenters or reactive functional groups, should be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C or below) to prevent degradation. It is crucial to use freshly purified solvents and reagents to avoid introducing impurities that could complicate reactions or lead to undesired side products. Always refer to the material safety data sheet (MSDS) for specific storage and handling instructions. |
| FAQ-002 | I am observing low yields in a key cyclization step. What are the common causes and how can I optimize the reaction? | Low yields in cyclization reactions for diterpenoid cores can stem from several factors: incorrect solvent choice, suboptimal reaction concentration (the high dilution principle is often key to favor intramolecular reactions), catalyst deactivation, or unfavorable stereoelectronics. To troubleshoot, consider screening a variety of solvents, performing a concentration study, and evaluating different catalysts or activating agents. Advanced 2D NMR techniques can also help confirm the conformation of the precursor, which can be critical for a successful cyclization. |
| FAQ-003 | The stereoselectivity of my reaction is poor, leading to a mixture of diastereomers that are difficult to separate. What strategies can I employ to improve this? | Achieving high stereoselectivity is a common challenge in diterpenoid synthesis. Strategies to improve it include: using chiral auxiliaries to direct the stereochemical outcome of a reaction, employing stereoselective catalysts (e.g., those used in asymmetric hydrogenation or epoxidation), and carefully controlling the reaction temperature, as lower temperatures often favor the formation of the thermodynamically more stable product. Chiral chromatography is often necessary for the separation of diastereomers, and the choice of the chiral stationary phase and mobile phase is critical. |
| FAQ-004 | I am struggling with the purification of a key intermediate. What are some advanced purification techniques I can try? | When standard column chromatography fails to provide adequate separation, consider using High-Performance Liquid Chromatography (HPLC), either in normal or reverse phase, which offers higher resolution. Supercritical Fluid Chromatography (SFC) is another powerful technique for separating complex mixtures and stereoisomers. For particularly challenging separations, derivatization of the intermediate to alter its polarity or volatility might be a viable strategy, followed by deprotection after purification. |
Troubleshooting Guide - Common Synthetic Challenges
This guide provides a structured approach to troubleshooting common problems encountered during the synthesis of complex natural products like diterpenoids.
Problem 1: Incomplete Reaction or Stalling
| Symptom | Possible Cause | Suggested Solution |
| TLC/LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time. | Reagent/Catalyst Inactivity: The reagent or catalyst may have degraded due to improper storage or handling. | Use a freshly opened bottle of the reagent or a newly prepared catalyst. Test the activity of the reagent/catalyst on a simpler, known reaction. |
| Insufficient Stoichiometry: The stoichiometry of the reagents may be incorrect, or one of the reagents may have been impure. | Recalculate the required amounts of all reagents. Use reagents from a reliable source and ensure their purity. | |
| Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature and monitor the progress by TLC/LC-MS. | |
| Solvent Effects: The chosen solvent may not be optimal for the reaction. | Screen a range of solvents with different polarities and coordinating abilities. |
Problem 2: Formation of Multiple Unidentified Byproducts
| Symptom | Possible Cause | Suggested Solution |
| The crude reaction mixture shows multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product. | Decomposition of Starting Material or Product: The reaction conditions (e.g., temperature, pH) may be too harsh, leading to the degradation of sensitive functional groups. | Perform the reaction at a lower temperature. Use milder reagents or a different synthetic route that avoids harsh conditions. |
| Air/Moisture Sensitivity: The reaction may be sensitive to air or moisture, leading to side reactions. | Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use anhydrous solvents. | |
| Competing Reaction Pathways: The substrate may have multiple reactive sites, leading to a mixture of products. | Use protecting groups to block reactive sites that are not intended to participate in the reaction. |
Visualizing Synthetic Logic
The following diagrams illustrate common workflows and decision-making processes in chemical synthesis.
Caption: A generalized workflow for the total synthesis of a complex natural product.
Caption: A decision-making diagram for troubleshooting common issues in chemical synthesis.
Technical Support Center: Refining Analytical Methods for Callicarboric acid A Metabolites
Welcome to the technical support center for the analysis of Callicarboric acid A and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methodologies, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a novel diterpenoid acid isolated from the plant Callicarpa anomala. Diterpenoids are a class of organic compounds characterized by a 20-carbon skeleton and are known for their diverse biological activities.[1][2][3][4][5] Several diterpenoids have been isolated from various Callicarpa species, exhibiting anti-inflammatory and other therapeutic properties.[4][5] Due to its recent discovery, research into the specific biological functions and metabolic fate of this compound is ongoing.
Q2: What are the primary challenges in analyzing this compound and its metabolites?
A2: The primary challenges include:
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Low concentrations in biological matrices: Metabolites of this compound are often present in very low concentrations in plasma, urine, and tissue samples.
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Structural similarity to endogenous compounds: The complex structure of diterpenoids can lead to co-elution with endogenous lipids and other matrix components, causing ion suppression in mass spectrometry.
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Lack of commercially available standards: As a novel compound, reference standards for this compound and its metabolites may not be readily available, making accurate quantification challenging.
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Isomeric metabolites: The metabolic transformation of this compound can produce several isomeric metabolites that are difficult to separate and distinguish using standard chromatographic techniques.
Q3: Which analytical techniques are most suitable for detecting this compound metabolites?
A3: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the sensitive and selective detection of drug metabolites.[6] Ultra-High-Performance Liquid Chromatography (UHPLC) can offer higher resolution and faster analysis times. For structural elucidation of unknown metabolites, high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for the definitive structural determination of isolated metabolites.
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Use a guard column to protect the analytical column.[7][8] Periodically flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[8] |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For carboxylic acids, a lower pH (e.g., using 0.1% formic acid) is generally recommended. | |
| Mismatch between injection solvent and mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent to prevent peak distortion. | |
| Retention Time Drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure adequate mixing if using a gradient. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Replace the column after a certain number of injections or when performance degrades significantly. | |
| Low Signal Intensity / Ion Suppression | Matrix effects from biological samples. | Optimize sample preparation to remove interfering substances. Solid-phase extraction (SPE) is often effective for cleaning up complex samples.[7] |
| Inefficient ionization. | Adjust the ion source parameters (e.g., spray voltage, gas flow, temperature) on the mass spectrometer. | |
| Co-elution with interfering compounds. | Modify the chromatographic gradient to better separate the analyte from matrix components. | |
| Ghost Peaks | Carryover from previous injections. | Implement a robust needle wash protocol on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Contaminated mobile phase or system. | Use high-purity solvents and filter them before use. Flush the entire LC system if contamination is suspected. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
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Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
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Loading: Load 500 µL of plasma sample onto the conditioned cartridge.
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Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
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Elution: Elute this compound and its metabolites with 1 mL of methanol.
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Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
UPLC-QTOF-MS Method for Metabolite Profiling
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Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS2)
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Scan Range: m/z 100-1000
Data Presentation
Table 1: Representative UPLC-QTOF-MS Data for this compound and its Putative Metabolites
| Compound | Retention Time (min) | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Metabolic Reaction |
| This compound | 8.52 | 347.2215 [M-H]⁻ | 303.2321, 259.2427 | - |
| Metabolite 1 (M+16) | 7.89 | 363.2164 [M-H]⁻ | 319.2269, 275.2375 | Hydroxylation |
| Metabolite 2 (M+176) | 6.45 | 523.2743 [M-H]⁻ | 347.2215, 175.0246 | Glucuronidation |
| Metabolite 3 (M-2) | 8.31 | 345.2058 [M-H]⁻ | 301.2164, 257.2269 | Dehydrogenation |
Note: The above data is hypothetical and for illustrative purposes, based on common metabolic pathways for diterpenoids.
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical metabolic activation and signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound metabolites.
References
- 1. BIOLOGICALLY ACTIVE NATURAL PRODUCTS OF THE GENUS CALLICARPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Diterpenoids With Anti‐Inflammatory Activity From Callicarpa rubella Collected in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Callicarpanes A-L, Twelve New Clerodane Diterpenoids with NLRP3 Inflammasome Inhibitory Activity from Callicarpa integerrima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection Times of Carboxylic Acid Metabolites of the Synthetic Cannabinoids JWH-018 and JWH-073 in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. agilent.com [agilent.com]
Strategies to reduce cytotoxicity of Callicarboric acid A in non-target cells
Welcome to the Technical Support Center for Callicarboric Acid A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the cytotoxic effects of this compound and related compounds in non-target cells during pre-clinical research.
Disclaimer: this compound is a novel compound with limited published data. The information and strategies provided herein are primarily based on studies of structurally related clerodane diterpenes isolated from Callicarpa species and other natural sources. Researchers should exercise caution and conduct thorough validation experiments.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Target (Normal) Cell Lines
Question: My in vitro experiments show that this compound is highly cytotoxic to my non-target cell lines, limiting its therapeutic window. What strategies can I employ to reduce this off-target toxicity?
Answer: High off-target cytotoxicity is a common challenge with potent natural products. Here are several strategies to address this issue, ranging from formulation adjustments to combination therapies.
Troubleshooting Steps:
-
Re-evaluate Dosing and Exposure Time:
-
Problem: The concentration and/or duration of exposure may be too high for non-target cells.
-
Solution: Conduct a detailed dose-response and time-course study on both your target (cancer) and non-target cell lines. Determine the IC50 values at various time points (e.g., 24, 48, 72 hours). The goal is to identify a concentration and duration that maximizes cancer cell death while minimizing toxicity to normal cells.
-
-
Implement Targeted Delivery Systems:
-
Problem: The compound is non-selectively distributed, affecting all cells it comes into contact with.
-
Solution: Encapsulate this compound into a nanoparticle-based delivery system to enhance its delivery to target cells. This can be achieved through:
-
Passive Targeting (EPR Effect): Utilize nanoparticles (e.g., liposomes, polymeric nanoparticles) that can preferentially accumulate in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect.
-
Active Targeting: Functionalize the surface of nanoparticles with ligands (e.g., antibodies, peptides, aptamers) that bind to receptors overexpressed on your target cancer cells.
-
-
-
Consider Structural Modification (Lead Optimization):
-
Problem: The inherent chemical structure of the compound may be responsible for its non-specific cytotoxicity.
-
Solution: If medicinal chemistry resources are available, consider synthesizing analogs of this compound. Structure-activity relationship (SAR) studies on other clerodane diterpenes have shown that modifications to certain functional groups can alter cytotoxic potency and selectivity.[1][2]
-
-
Explore Combination Therapy:
-
Problem: A high dose of this compound is required for efficacy, leading to toxicity.
-
Solution: Combine a lower, non-toxic dose of this compound with another therapeutic agent. This could be a standard chemotherapeutic drug or another natural product. The goal is to achieve a synergistic or additive effect, where the combination is more effective than either agent alone, allowing for a reduction in the dose of this compound. Some clerodane diterpenes have shown synergistic effects with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand).[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of cytotoxicity for clerodane diterpenes similar to this compound?
A1: While the specific mechanism for this compound is uncharacterized, studies on other clerodane diterpenes indicate that they can induce apoptosis (programmed cell death) through multiple signaling pathways[5][6][7]:
-
SERCA Inhibition: Some clerodane diterpenes inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. This disrupts calcium homeostasis, leading to ER stress and triggering the intrinsic apoptosis pathway.[6]
-
Induction of Oxidative Stress: These compounds can increase the production of reactive oxygen species (ROS) within cells, leading to oxidative damage to DNA, proteins, and lipids, which in turn can initiate apoptosis.[6]
-
Modulation of Signaling Pathways: Clerodane diterpenes have been shown to interfere with pro-survival signaling pathways such as Notch1 and integrin-FAK signaling, and can down-regulate anti-apoptotic proteins like Bcl-2.[5][6][8]
Q2: Are there any quantitative data on the cytotoxicity of related compounds in normal vs. cancer cells?
A2: Yes, several studies have reported the IC50 values of clerodane diterpenes against various cell lines. While data for this compound is not available, the following table summarizes data for other cytotoxic compounds from Callicarpa and other sources. This can provide a benchmark for your own experiments.
| Compound (Source) | Cancer Cell Line | IC50 (µg/mL) | Normal Cell Line | IC50 (µg/mL) | Reference |
| 16ξ-hydroxycleroda-3,13-dien-15,16-olide (Callicarpa americana) | LNCaP (Prostate) | < 5 | Not Reported | - | [9] |
| Genkwanin (Callicarpa americana) | Lu1 (Lung) | < 5 | Not Reported | - | [9] |
| Casearin X (Casearia sylvestris) | HL-60 (Leukemia) | ~0.7 µM | PBMC | > 25 µM | |
| Andrographolide (Andrographis paniculata) | HT-29 (Colon) | ~10 µM | Not Reported | - | [10] |
Q3: What are the key experimental protocols I would need to assess cytotoxicity and the effectiveness of strategies to reduce it?
A3: Below are detailed methodologies for key experiments.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
-
MTT Assay (Measures metabolic activity):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (or its formulation) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
-
LDH Assay (Measures membrane integrity):
-
Follow the same seeding and treatment protocol as the MTT assay.
-
At the end of the treatment period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of a positive control (e.g., cells treated with a lysis buffer).
-
Apoptosis Assays
-
TUNEL Assay (Detects DNA fragmentation):
-
Grow cells on coverslips or in chamber slides and treat with the compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in sodium citrate.
-
Use a commercial TUNEL assay kit to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTP.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
-
-
Caspase Activity Assay:
-
Treat cells with the compound for the desired time.
-
Lyse the cells and collect the protein lysate.
-
Use a commercial colorimetric or fluorometric assay kit to measure the activity of specific caspases (e.g., caspase-3, -8, -9).
-
The assay is based on the cleavage of a specific substrate by the caspase, which releases a chromophore or fluorophore.
-
Measure the signal using a microplate reader.
-
Preparation of Liposomal Formulation of a Cytotoxic Terpenoid
This protocol is a general guideline for encapsulating a hydrophobic compound like a clerodane diterpene into liposomes using the thin-film hydration method.[11]
-
Materials: Egg phosphatidylcholine (EPC), cholesterol, this compound, chloroform, phosphate-buffered saline (PBS).
-
Procedure:
-
Dissolve EPC, cholesterol, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., 10:2:1).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS by vortexing or sonicating. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated on ice or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Separate the unencapsulated compound from the liposomes by size exclusion chromatography or dialysis.
-
Visualizations
Signaling Pathways
Below are diagrams of signaling pathways that may be involved in the cytotoxic effects of clerodane diterpenes.
Caption: SERCA Inhibition-Mediated Apoptosis Pathway.
Caption: Oxidative Stress-Induced Apoptosis Pathway.
Caption: Inhibition of Notch Signaling Pathway.
Experimental Workflow
Caption: Workflow for Reducing Non-Target Cytotoxicity.
References
- 1. Structures and cytotoxic activity relationship of casearins, new clerodane diterpenes from Casearia sylvestris Sw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures and Cytotoxic Activity Relationship of Casearins, New Clerodane Diterpenes from Casearia sylvestris SW. [jstage.jst.go.jp]
- 3. Clerodane Diterpenes from Casearia arguta that Act as Synergistic TRAIL Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clerodane diterpenes from Casearia arguta that act as synergistic TRAIL sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of extrinsic and intrinsic apoptosis pathways of new clerodane diterpenoids in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clerodane diterpene casearin J induces apoptosis of T-ALL cells through SERCA inhibition, oxidative stress, and interference with Notch1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clerodane diterpene induces apoptosis/anoikis and suppresses migration and invasion of human bladder cancer cells through the histone deacetylases, integrin-focal adhesion kinase, and matrix metalloproteinase 9 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Constituents from the Fruiting Branches of Callicarpa Americana Collected in Southern Florida - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Terpene-loaded Liposomes and Isopropyl Myristate as Chemical Permeation Enhancers Toward Liposomal Gene Delivery in Lung Cancer cells; A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling a New Contender: Callicarboric Acid A Shows Potent NLRP3 Inflammasome Inhibition
A head-to-head comparison of Callicarboric acid A with established NLRP3 inhibitors reveals its significant potential as a novel therapeutic agent for inflammatory diseases. With a sub-micromolar inhibitory concentration, this natural compound demonstrates comparable or superior activity to several known inhibitors, warranting further investigation into its precise mechanism of action.
Researchers and drug development professionals are in a continuous search for potent and specific inhibitors of the NLRP3 inflammasome, a key player in the innate immune system whose dysregulation is implicated in a wide range of inflammatory disorders, including gout, type 2 diabetes, and neurodegenerative diseases. A recently identified natural compound, this compound, has emerged as a promising candidate. This guide provides an objective comparison of the NLRP3 inhibitory activity of this compound with that of well-characterized inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a biological target by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values of this compound and several known NLRP3 inhibitors.
| Inhibitor | IC50 Value | Cell Type | Notes |
| This compound | 0.74 µM [1][2][3][4] | J774A.1 macrophages | A natural prostaglandin-like compound. |
| MCC950 | 7.5 nM - 8.1 nM[5] | Mouse BMDMs & Human MDMs | Highly potent and selective, targets the Walker B motif of NLRP3. |
| CY-09 | 6 µM[6] | Mouse BMDMs | Directly binds to the Walker A motif of NLRP3. |
| Oridonin | 0.75 µM[5] | Not specified | A natural diterpenoid that covalently modifies NLRP3. |
| Tranilast | >10 µM | Not specified | An analog of a tryptophan metabolite, mechanism not fully elucidated. |
| Glyburide | ~10 µM | Not specified | An antidiabetic drug that indirectly inhibits NLRP3 by blocking potassium efflux. |
| Parthenolide | ~5 µM | Not specified | A natural sesquiterpene lactone that inhibits caspase-1 directly. |
| Isoliquiritigenin (ILG) | 10.1 µM[5] | Not specified | A flavonoid that selectively inhibits the NLRP3 inflammasome. |
BMDMs: Bone Marrow-Derived Macrophages; MDMs: Monocyte-Derived Macrophages.
As the data indicates, this compound exhibits a potent inhibitory effect on the NLRP3 inflammasome with an IC50 value of 0.74 µM.[1][2][3][4] This places it as a significantly more potent inhibitor than several known compounds such as CY-09, Tranilast, Glyburide, Parthenolide, and Isoliquiritigenin. While the well-studied inhibitor MCC950 demonstrates exceptional potency in the nanomolar range, the sub-micromolar activity of this compound positions it as a strong candidate for further development. Notably, its potency is comparable to that of Oridonin, another natural product-derived inhibitor.
Visualizing the NLRP3 Inflammasome Pathway and Inhibition
To understand the context of these inhibitors, it is crucial to visualize the NLRP3 inflammasome signaling pathway. The following diagram illustrates the key steps leading to inflammation and the points at which different inhibitors are thought to act.
Caption: NLRP3 inflammasome signaling pathway and points of inhibition.
Mechanism of Action: A Comparative Overview
The precise mechanism by which this compound inhibits the NLRP3 inflammasome is an area of active investigation. Current evidence suggests that it acts downstream of inflammasome assembly, as it has been shown to reduce the production of the N-terminal fragment of Gasdermin D (GSDMD-NT), inhibit caspase-1 activation, and suppress the secretion of IL-1β.[1][3][4] This multi-faceted downstream inhibition distinguishes it from many known NLRP3 inhibitors that target the NLRP3 protein directly.
In contrast, highly specific inhibitors like MCC950 directly bind to the Walker B motif within the NACHT domain of NLRP3, preventing ATP hydrolysis and subsequent inflammasome assembly. CY-09 , on the other hand, targets the Walker A motif of NLRP3, also interfering with its ATPase activity. Oridonin acts via covalent modification of a cysteine residue in the NACHT domain of NLRP3, thereby blocking its interaction with NEK7, a crucial step for NLRP3 activation.
Other inhibitors have more indirect mechanisms. Glyburide , for instance, is thought to inhibit NLRP3 activation by blocking potassium efflux, an upstream event required for NLRP3 activation. Parthenolide is known to directly inhibit the enzymatic activity of caspase-1.
The downstream inhibitory profile of this compound suggests a potentially broader anti-inflammatory effect beyond just NLRP3, which could be advantageous in certain therapeutic contexts. However, it also raises questions about its specificity that will need to be addressed in future studies.
Experimental Protocols for Assessing NLRP3 Inhibitory Activity
The data presented in this guide is derived from a series of well-established in vitro assays. Below are the detailed methodologies for the key experiments used to characterize NLRP3 inhibitors.
General Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing NLRP3 inhibitors.
Caption: A typical experimental workflow for evaluating NLRP3 inhibitors.
LPS-Induced IL-1β Release Assay
This assay is the primary method for quantifying the overall inhibitory effect of a compound on the NLRP3 inflammasome pathway.
-
Cell Seeding: Macrophages (e.g., J774A.1 or primary bone marrow-derived macrophages) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Priming: Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a known inhibitor for 1 hour.
-
NLRP3 Activation: The NLRP3 inflammasome is then activated by adding a stimulus such as ATP (5 mM) or Nigericin (10 µM) for 1 hour.
-
Quantification: The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using a commercially available ELISA kit according to the manufacturer's instructions. The IC50 value is calculated from the dose-response curve.
ASC Oligomerization Assay
This assay specifically assesses whether an inhibitor prevents the assembly of the ASC speck, a hallmark of inflammasome activation.
-
Cell Preparation: Macrophages are seeded on coverslips in a 24-well plate.
-
Priming and Treatment: Cells are primed with LPS and treated with the inhibitor as described above.
-
Activation: NLRP3 is activated with ATP or Nigericin.
-
Fixation and Staining: Cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and then stained with an anti-ASC antibody followed by a fluorescently labeled secondary antibody.
-
Microscopy: The formation of ASC specks (large, perinuclear aggregates) is visualized and quantified using fluorescence microscopy.
Caspase-1 Activity Assay
This assay measures the enzymatic activity of caspase-1, the effector protease of the NLRP3 inflammasome.
-
Cell Lysis: Following priming, inhibitor treatment, and NLRP3 activation, cells are lysed to release intracellular contents.
-
Fluorometric Assay: The cell lysate is incubated with a specific caspase-1 substrate (e.g., Ac-YVAD-AMC). Cleavage of the substrate by active caspase-1 releases a fluorescent molecule (AMC), which can be quantified using a fluorometer. The activity is compared between treated and untreated cells.
Conclusion and Future Directions
This compound has demonstrated potent inhibitory activity against the NLRP3 inflammasome, with an IC50 value that is competitive with or superior to several established inhibitors. Its apparent mechanism of action, targeting downstream events such as caspase-1 activation and GSDMD cleavage, presents an interesting alternative to direct NLRP3 binders.
For researchers and drug development professionals, this compound represents a valuable new tool for studying NLRP3-mediated inflammation and a promising lead compound for the development of novel anti-inflammatory therapeutics. Future research should focus on elucidating its precise molecular target(s), evaluating its efficacy and safety in in vivo models of inflammatory diseases, and exploring its potential for combination therapy with other anti-inflammatory agents. The comprehensive data and protocols provided in this guide offer a solid foundation for these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Two New Prostaglandin-Like Compounds from Callicarpa arborea Roxb and Their NLRP3 Inflammasome Activation Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. two-new-prostaglandin-like-compounds-from-callicarpa-arborea-roxb-and-their-nlrp3-inflammasome-activation-inhibitory-activity - Ask this paper | Bohrium [bohrium.com]
- 5. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Potential of Callicarboric Acid A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory effects of Callicarboric acid A, leveraging data from in vivo animal models of related compounds and established anti-inflammatory agents. Due to the nascent stage of research on this compound, this guide draws upon in vivo data from extracts of its source genus, Callicarpa, and presents a direct comparison with commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
While in vivo studies specifically validating the anti-inflammatory effects of isolated this compound are not yet available in published literature, recent research has identified its presence in Callicarpa arborea and demonstrated its potent in vitro inhibitory activity against NLRP3 inflammasome activation. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This initial finding provides a strong rationale for further investigation into the in vivo efficacy of this compound.
This guide will synthesize the available preclinical data for Callicarpa extracts as a surrogate to project the potential in vivo anti-inflammatory profile of this compound and compare it against established drugs in a widely used animal model of acute inflammation.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard and well-established in vivo assay for evaluating the anti-inflammatory activity of novel compounds. The model involves the injection of carrageenan, a phlogistic agent, into the paw of a rodent, which elicits an acute inflammatory response characterized by edema (swelling). The reduction in paw volume in treated animals compared to a control group is a measure of anti-inflammatory efficacy.
The following table summarizes the anti-inflammatory effects of a Callicarpa extract and comparator drugs in this model.
| Treatment Group | Dose | Route of Administration | Time Point (hours) | % Inhibition of Paw Edema |
| Control (Vehicle) | - | - | 1-5 | 0% |
| Callicarpa longissima Dichloromethane Extract | - | - | - | Effectively alleviated edema |
| Indomethacin | 10 mg/kg | Oral | 2 | 54%[1] |
| 3 | 54%[1] | |||
| 4 | 54%[1] | |||
| 5 | 33%[1] | |||
| Diclofenac | 3-100 mg/kg | Oral | - | Dose-dependent inhibition |
| Dexamethasone | 1 mg/kg | Oral | - | Significant inhibition |
Experimental Protocols
To ensure reproducibility and facilitate the design of future studies on this compound, detailed methodologies for the key experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound.
Animals: Male Wistar rats (150-200g).
Materials:
-
Test compound (e.g., this compound)
-
Vehicle (e.g., saline, distilled water with 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Carrageenan (1% w/v suspension in sterile saline)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are randomly divided into groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (Indomethacin)
-
Group 3 onwards: Test compound at various doses
-
-
The vehicle, positive control, or test compound is administered orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[1]
-
The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] x 100
Where:
-
Vc = Average increase in paw volume in the control group
-
Vt = Average increase in paw volume in the treated group
-
Visualizing the Path Forward: Experimental Workflow and Signaling Pathways
To provide a clear visual representation of the experimental process and the potential mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
Conclusion and Future Directions
The initial in vitro findings for this compound are promising, suggesting a potential mechanism of action through the inhibition of the NLRP3 inflammasome. While direct in vivo evidence is currently lacking, the anti-inflammatory activity observed in extracts from the Callicarpa genus provides a strong basis for its potential efficacy.
Future research should focus on isolating this compound in sufficient quantities for in vivo studies in animal models of both acute and chronic inflammation. A direct comparison with established drugs like indomethacin and dexamethasone in these models will be crucial to ascertain its therapeutic potential. Furthermore, elucidating the precise molecular targets of this compound within the inflammatory cascade will be essential for its development as a novel anti-inflammatory agent.
References
Unraveling the Anti-Inflammatory Action of Callicarboric Acid A: A Comparative Cross-Validation
For Immediate Release
This guide provides a comparative analysis of the putative anti-inflammatory mechanism of Callicarboric acid A against established therapeutic agents. This compound, a novel diterpenoid, is evaluated in the context of its potential to modulate key inflammatory pathways. This document is intended for researchers, scientists, and professionals in drug development, offering a cross-validation of its mechanism of action through objective comparison with the selective COX-2 inhibitor, Celecoxib, and the potent corticosteroid, Dexamethasone. All experimental data are presented for comparative analysis, and detailed protocols for key assays are provided to support further investigation.
Postulated Mechanism of Action of this compound
While direct experimental evidence for this compound is emerging, its mechanism of action is postulated based on the well-documented anti-inflammatory properties of diterpenoids isolated from the Callicarpa genus. These compounds have been shown to exert their effects primarily through the inhibition of the NF-κB signaling pathway and the modulation of arachidonic acid metabolism, including the inhibition of cyclooxygenase-2 (COX-2) activity. This dual-pronged approach suggests a potential for both potent anti-inflammatory efficacy and a favorable safety profile.
The proposed mechanism involves the suppression of pro-inflammatory gene expression by preventing the activation and nuclear translocation of the p65 subunit of NF-κB. This, in turn, is expected to reduce the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, direct inhibition of the COX-2 enzyme would lead to a decrease in the synthesis of prostaglandins, which are central mediators of pain and inflammation.
Comparative Analysis of Anti-Inflammatory Activity
To contextualize the potential therapeutic value of this compound, its postulated activities are compared with those of Celecoxib and Dexamethasone. The following tables summarize key quantitative data from in vitro and cellular assays.
| Parameter | This compound (Hypothetical) | Celecoxib | Dexamethasone | Reference |
| Target | NF-κB, COX-2 | COX-2 | Glucocorticoid Receptor (GR), NF-κB | N/A |
| COX-2 Inhibition (IC50) | To be determined | 40 nM[1][2] | Indirectly via reduced mRNA expression[3][4][5] | [1][2][3][4][5] |
| NF-κB Inhibition | Inhibition of p65 nuclear translocation | Inhibits IκBα kinase activation and p65 nuclear translocation[6][7] | Upregulates IκBα synthesis, preventing p65 nuclear translocation[8] | [6][7][8] |
| TNF-α Release Inhibition | Expected to inhibit | Inhibits LPS-induced TNF-α release[6] | Inhibits LPS-induced TNF-α release[9][10][11][12][13] | [6][9][10][11][12][13] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the inflammatory response and the proposed points of intervention for this compound and the comparator drugs.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to facilitate reproducibility and further investigation.
Western Blot for Phosphorylated IKK (p-IKK) and IκBα
Objective: To determine the effect of test compounds on the phosphorylation of IKK and the degradation of IκBα in response to an inflammatory stimulus.
Protocol:
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages at a density of 1x10^6 cells/well in a 6-well plate and allow to adhere overnight. Pre-treat cells with various concentrations of this compound, Celecoxib, or Dexamethasone for 1 hour. Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-IKK (Ser176/180), IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.
COX-2 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of test compounds on the enzymatic activity of COX-2.
Protocol:
-
Reagent Preparation: Prepare the assay buffer, heme, and a stock solution of the test compound (this compound or Celecoxib) in a suitable solvent (e.g., DMSO).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and purified recombinant human COX-2 enzyme. Add serial dilutions of the test compound or vehicle control. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid.
-
Detection: Measure the production of prostaglandin G2 (PGG2) using a fluorometric probe (e.g., Amplex Red) that reacts with the peroxidase component of COX-2. Monitor the fluorescence intensity (Ex/Em = 535/587 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
TNF-α Release Assay (ELISA)
Objective: To quantify the amount of TNF-α released from cells following inflammatory stimulation and treatment with test compounds.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere. Pre-treat the cells with different concentrations of this compound, Celecoxib, or Dexamethasone for 1 hour. Stimulate the cells with LPS (1 µg/mL) for 6-24 hours.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for mouse TNF-α and incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours.
-
Add the collected cell culture supernatants and a standard curve of recombinant mouse TNF-α to the wells and incubate for 2 hours.
-
Wash the plate and add a biotinylated detection antibody specific for mouse TNF-α. Incubate for 1-2 hours.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Wash the plate and add a TMB substrate solution. Allow the color to develop.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the TNF-α standards. Use the standard curve to determine the concentration of TNF-α in the cell culture supernatants.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the cross-validation of this compound's mechanism of action.
Caption: Experimental workflow for mechanism of action cross-validation.
This guide provides a foundational framework for the comparative analysis of this compound. Further in-depth studies are warranted to fully elucidate its molecular targets and validate its therapeutic potential.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dexamethasone Destabilizes Cyclooxygenase 2 mRNA by Inhibiting Mitogen-Activated Protein Kinase p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Dexamethasone prevents the induction of COX-2 mRNA and prostaglandins in the lumbar spinal cord following intraplantar FCA in parallel with inhibition of oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates activation of cigarette smoke-induced nuclear factor (NF)-kappaB by suppressing activation of IkappaBalpha kinase in human non-small cell lung carcinoma: correlation with suppression of cyclin D1, COX-2, and matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of release of tumor necrosis factor-alpha from human vascular tissue and smooth muscle cells by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dexamethasone inhibits lipopolysaccharide‐induced hydrogen sulphide biosynthesis in intact cells and in an animal model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Callicarboric Acid A: A Comparative Analysis of Its Analogs
A comprehensive review of the structure-activity relationships of Callicarboric acid A analogs is currently unavailable in publicly accessible scientific literature. Extensive searches for "this compound" have not yielded a definitive chemical structure or associated biological activity data. Consequently, a detailed comparison guide of its analogs, as requested, cannot be provided at this time.
While specific information on this compound is elusive, the genus Callicarpa, from which this putative compound may originate, is a well-documented source of structurally diverse and biologically active natural products. This guide will, therefore, provide a broader overview of the relevant chemical classes found in Callicarpa species, their established biological activities, and general principles of structure-activity relationship (SAR) studies that would be applicable to acidic compounds like this compound, should its structure become known.
The Chemical Landscape of Callicarpa
The Callicarpa genus is renowned for its rich phytochemical profile, primarily characterized by the presence of:
-
Diterpenoids: These are a major class of compounds in Callicarpa and are further classified into various skeletal types, including clerodane, abietane, and labdane. Many diterpenoids isolated from Callicarpa species have demonstrated significant biological activities, such as anti-inflammatory, antimicrobial, and cytotoxic effects. The presence of carboxylic acid moieties in some diterpenoids makes them relevant to the potential nature of this compound.
-
Flavonoids: These polyphenolic compounds are also abundant in Callicarpa and contribute to the antioxidant and anti-inflammatory properties of plant extracts.
-
Phenylpropanoids: This class of compounds, including caffeic acid derivatives, is known for a wide range of biological activities.
Hypothetical Structure-Activity Relationship (SAR) Studies of Carboxylic Acid-Containing Diterpenoids
Should the structure of this compound be identified as a diterpenoid containing a carboxylic acid group, SAR studies would likely focus on elucidating the importance of various structural features for its biological activity. A generalized workflow for such a study is depicted below.
Caption: Generalized workflow for Structure-Activity Relationship (SAR) studies.
Key structural modifications for a hypothetical this compound, a diterpenoid carboxylic acid, would likely involve:
-
Modification of the Carboxylic Acid Group: Esterification, amidation, or reduction to an alcohol would reveal the importance of the acidic proton and the carbonyl group for activity.
-
Alterations to the Diterpenoid Skeleton: Modifications to other functional groups on the diterpenoid scaffold, such as hydroxyl or ketone groups, would help to map the pharmacophore.
-
Stereochemical Variations: Synthesis of stereoisomers would determine the optimal stereochemistry for biological activity.
Data Presentation: A Template for Comparison
Once biological data for a series of analogs are obtained, they would be presented in a tabular format for clear comparison. The table below serves as a template for how such data would be organized.
| Compound | R1 Group | R2 Group | Other Modifications | Biological Activity (IC50, µM) |
| This compound | -COOH | -OH | - | Data Unavailable |
| Analog 1 | -COOCH3 | -OH | - | Hypothetical Data |
| Analog 2 | -CONH2 | -OH | - | Hypothetical Data |
| Analog 3 | -CH2OH | -OH | - | Hypothetical Data |
| Analog 4 | -COOH | =O | - | *Hypothetical |
| Analog 5 | -COOH | -OH | Epimer at C-X | Hypothetical Data |
Experimental Protocols: A Methodological Framework
Detailed experimental protocols are essential for the reproducibility of SAR studies. Below are generalized methodologies for key experiments that would be cited.
General Procedure for Synthesis of Analogs:
-
Esterification: To a solution of the carboxylic acid (1 equivalent) in methanol would be added a catalytic amount of sulfuric acid. The reaction mixture would be refluxed for a specified time, followed by solvent evaporation and purification by column chromatography.
-
Amidation: The carboxylic acid (1 equivalent) would be activated with a coupling agent such as HATU (1.1 equivalents) in the presence of a base like DIPEA (2 equivalents) in an anhydrous solvent. The desired amine (1.2 equivalents) would then be added, and the reaction stirred at room temperature until completion. Purification would be achieved through chromatographic techniques.
Biological Assays:
-
MTT Assay for Cytotoxicity: Cancer cell lines would be seeded in 96-well plates and treated with varying concentrations of the test compounds. After a 48-hour incubation, MTT reagent would be added, and the resulting formazan crystals dissolved in DMSO. The absorbance at a specific wavelength would be measured to determine cell viability and calculate the IC50 value.
The signaling pathway potentially targeted by a cytotoxic agent is often complex. The diagram below illustrates a simplified, hypothetical signaling cascade that could be investigated.
Caption: Hypothetical signaling pathway for a cytotoxic compound.
Conclusion
While a specific analysis of this compound and its analogs is not currently possible due to a lack of available data, the rich chemical diversity of the Callicarpa genus suggests a fertile ground for the discovery of novel therapeutic agents. The principles and methodologies outlined in this guide provide a framework for the systematic evaluation of any new carboxylic acid-containing natural product and its synthetic derivatives. Future research that leads to the isolation and structural elucidation of this compound will be a critical first step in unlocking its potential therapeutic value and enabling detailed structure-activity relationship studies.
Comparative Analysis of Callicarboric Acid A: A Promising Anti-Inflammatory Agent from Callicarpa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Callicarboric acid A, a novel prostaglandin-like compound with significant anti-inflammatory properties, isolated from the Callicarpa genus. To date, this compound has been identified and isolated exclusively from the stems of Callicarpa arborea Roxb. While comparative data from other Callicarpa species is not yet available in published literature, this guide serves as a foundational reference, presenting the current knowledge and outlining the necessary experimental protocols for future comparative studies.
Quantitative Data Summary
The following table summarizes the currently available quantitative data for this compound. It is important to note that this data is limited to a single species, Callicarpa arborea. Further research is required to determine the presence and concentration of this compound in other species of the Callicarpa genus, which is known for its rich diversity of bioactive molecules, including various diterpenes, flavonoids, and phenylpropanoids.[1][2]
| Compound | Callicarpa Species | Plant Part | Bioactivity (IC₅₀) | Reference |
| This compound | Callicarpa arborea | Stems | 0.74 μM (Anti-NLRP3 Inflammasome Activation) | [3][4] |
Note: The lack of data from other Callicarpa species highlights a significant research gap. Comparative analysis of this compound content across various species could reveal a superior natural source for this potent anti-inflammatory compound.
Experimental Protocols
Isolation and Purification of this compound from Callicarpa arborea
This protocol is a generalized procedure based on the initial isolation report and common phytochemical practices. Specific details may need optimization.
-
Extraction: Air-dried and powdered stems of Callicarpa arborea are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The ethyl acetate fraction, which is expected to contain this compound, is subjected to repeated column chromatography. A variety of stationary phases can be employed, including silica gel, Sephadex LH-20, and ODS (C18).
-
HPLC Purification: Fractions containing the target compound are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a gradient elution system, typically with a mobile phase consisting of methanol and water, to yield pure this compound.
Quantification of this compound using LC-MS/MS
This is a proposed method as a specific validated protocol for this compound is not available. Method development and validation are required.
-
Sample Preparation: A known weight of dried and powdered plant material from different Callicarpa species is extracted with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or maceration. The extracts are then filtered and diluted to an appropriate concentration.
-
LC-MS/MS Analysis:
-
Chromatography: A reverse-phase C18 column is used with a gradient elution program. The mobile phase typically consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is operated in negative ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard.
-
-
Quantification: A calibration curve is constructed using a certified reference standard of this compound. The concentration of this compound in the plant extracts is then determined by comparing the peak areas to the calibration curve.
In Vitro Anti-NLRP3 Inflammasome Activity Assay
-
Cell Culture: Murine macrophage cell line J774A.1 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Treatment: Cells are seeded in 24-well plates and primed with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inflammasome Activation: After priming, the cells are treated with different concentrations of this compound for 1 hour, followed by stimulation with ATP (5 mM) or nigericin (10 µM) for 1 hour to activate the NLRP3 inflammasome.
-
Measurement of IL-1β Secretion: The cell culture supernatants are collected, and the concentration of secreted IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Analysis of Pyroptosis: The release of lactate dehydrogenase (LDH) into the supernatant, an indicator of pyroptosis, can be measured using a commercially available LDH cytotoxicity assay kit.
-
Western Blot Analysis: Cell lysates can be analyzed by Western blot to assess the activation of caspase-1 and the cleavage of Gasdermin D (GSDMD), key events in the NLRP3 inflammasome pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NLRP3 inflammasome signaling pathway, which is inhibited by this compound, and a typical experimental workflow for its analysis.
Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for isolation, quantification, and bioactivity testing of this compound.
References
- 1. BIOLOGICALLY ACTIVE NATURAL PRODUCTS OF THE GENUS CALLICARPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two New Prostaglandin-Like Compounds from Callicarpa arborea Roxb and Their NLRP3 Inflammasome Activation Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Verification of Callicarboric Acid A's Effect on Pyroptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Callicarboric acid A in inhibiting pyroptosis, a form of programmed cell death, against other known inhibitors. The data presented is compiled from independent research to aid in the evaluation of this compound as a potential therapeutic agent.
Overview of Pyroptosis and the Role of the NLRP3 Inflammasome
Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and endogenous danger signals. A key molecular platform for initiating pyroptosis is the NLRP3 inflammasome. Its activation is a two-step process: a "priming" signal (Signal 1), often from microbial molecules like lipopolysaccharide (LPS), leads to the increased expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). A second "activation" signal (Signal 2), such as ATP or nigericin, triggers the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the auto-activation of caspase-1.
Activated caspase-1 has two main functions in pyroptosis: it cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, and it cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD then inserts into the cell membrane, forming pores that lead to cell swelling, lysis, and the release of inflammatory cellular contents, including mature IL-1β and IL-18.
Comparative Efficacy of Pyroptosis Inhibitors
This section compares the inhibitory effects of this compound with two other well-characterized pyroptosis inhibitors, MCC950 and Disulfiram. The data is summarized for easy comparison of their potency and effects on key pyroptotic events.
| Compound | Target | Cell Line | Assay | Endpoint | IC50 / Effect | Reference |
| This compound | NLRP3 Inflammasome | J774A.1 | NLRP3 Inhibition | IL-1β secretion | 0.74 µM | |
| J774A.1 | Western Blot | GSDMD-NT production | Reduced | |||
| J774A.1 | Western Blot | Caspase-1 activation | Inhibited | |||
| MCC950 | NLRP3 Inflammasome | J774A.1 | LDH Release Assay | Cell Lysis | Significant reduction at 10 µM | |
| J774A.1 | ELISA | IL-1β secretion | Significant reduction at 10 µM | |||
| Bone Marrow-Derived Macrophages (BMDMs) | LDH Release Assay | Cell Lysis | Washout reduces potency | |||
| Disulfiram | GSDMD | THP-1 (human monocytic) | Cell Viability Assay | Pyroptosis Inhibition | Cellular IC50 of 7.7 ± 0.3 μM | |
| THP-1 | ELISA | IL-1β secretion | Completely blocked | |||
| Immortalized BMDMs | Western Blot | GSDMD processing | No effect |
Detailed Experimental Protocols
To ensure reproducibility and independent verification, detailed methodologies for the key experiments are provided below.
Cell Culture
J774A.1 murine macrophage-like cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
NLRP3 Inflammasome Activation and Inhibition Assay
-
Priming: Seed J774A.1 cells in a 96-well plate and prime with 1 µg/mL of lipopolysaccharide (LPS) for 4-6 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound, MCC950, or Disulfiram for 1 hour.
-
Activation: Induce NLRP3 inflammasome activation by adding an activation signal, such as 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants for subsequent assays.
Lactate Dehydrogenase (LDH) Release Assay
Pyroptotic cell lysis is quantified by measuring the release of LDH into the culture supernatant using a commercially available LDH cytotoxicity detection kit.
-
Transfer 50 µL of the collected cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Percentage of cytotoxicity is calculated as: (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100. Spontaneous LDH is from untreated cells, and maximum LDH is from cells treated with a lysis buffer.
Interleukin-1β (IL-1β) Enzyme-Linked Immunosorbent Assay (ELISA)
The concentration of secreted IL-1β in the cell culture supernatants is measured using a mouse IL-1β ELISA kit according to the manufacturer's instructions.
-
Coat a 96-well plate with capture antibody overnight.
-
Block the plate with a blocking buffer for 1-2 hours.
-
Add 100 µL of the collected cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Wash the plate and add the detection antibody, incubating for 1-2 hours.
-
Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate, incubating for 30 minutes.
-
Wash the plate and add the substrate solution, incubating until color develops.
-
Add a stop solution and measure the absorbance at 450 nm.
Western Blot Analysis
The expression and cleavage of pyroptosis-related proteins are analyzed by Western blotting.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk for 1 hour.
-
Incubate the membrane with primary antibodies against NLRP3, caspase-1, GSDMD, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathway of pyroptosis and the general workflow for assessing the efficacy of inhibitors.
Caption: Canonical NLRP3 inflammasome-mediated pyroptosis signaling pathway.
Caption: General experimental workflow for assessing pyroptosis inhibition.
Unraveling the Bioactivity of Callicarboric Acid A: A Look into a Novel Compound and its Reproducibility
The recent discovery of Callicarboric acid A from Callicarpa arborea has opened a new avenue of research into its potential therapeutic effects. However, as a newly isolated compound, the reproducibility of its biological activities across different laboratories is yet to be established. This guide provides a comprehensive overview of the currently available data on this compound and offers a comparative analysis of other well-studied bioactive compounds from the Callicarpa genus to provide a broader context for researchers, scientists, and drug development professionals.
This compound: A Singular Study of a Promising Molecule
This compound is a recently identified prostaglandin-like compound isolated from the stems of Callicarpa arborea. To date, its biological effects have been reported in a single study, which highlights its potent inhibitory activity against the NLRP3 inflammasome.
Quantitative Data on NLRP3 Inflammasome Inhibition
A study published in Chemical Biodiversity revealed that this compound (referred to as compound 1) demonstrates significant inhibitory effects on the NLRP3 inflammasome in J774A.1 macrophage cells.[1][2][3][4] The key quantitative finding is summarized in the table below.
| Compound | Target | Cell Line | IC50 Value | Reference |
| This compound | NLRP3 Inflammasome | J774A.1 | 0.74 μM | [1][3] |
Experimental Protocol: NLRP3 Inflammasome Activation Assay
The inhibitory effect of this compound on the NLRP3 inflammasome was determined using an in vitro cell-based assay. The following protocol was described in the foundational study:
-
Cell Culture: J774A.1 macrophage cells were cultured in appropriate media and conditions.
-
Priming: Cells were primed with lipopolysaccharide (LPS) to induce the expression of pro-interleukin-1β (pro-IL-1β).
-
Treatment: The primed cells were then treated with various concentrations of this compound.
-
Activation: Following treatment with the compound, the NLRP3 inflammasome was activated using a specific stimulus, such as ATP.
-
Measurement of IL-1β: The concentration of secreted IL-1β in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of IL-1β inhibition against the concentration of this compound.
The study also reported that this compound effectively mitigated NLRP3 inflammasome-induced pyroptosis by reducing the production of GSDMD-NT, inhibiting caspase-1 activation, and suppressing the secretion of IL-1β.[1][4]
Signaling Pathway of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation is a two-step process involving priming and activation signals, leading to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 into their mature forms.
Comparative Analysis of Other Bioactive Compounds from Callicarpa
Given the nascent stage of research on this compound, a comparative analysis of more extensively studied compounds from the Callicarpa genus can provide valuable insights into the potential for reproducible biological effects. The following sections detail the anti-inflammatory and anticancer activities of selected compounds, with data from multiple studies where available.
Anti-inflammatory Effects
Several compounds isolated from Callicarpa species have demonstrated anti-inflammatory properties. The table below summarizes the findings for some of these compounds.
| Compound | Biological Effect | Model System | Key Findings | Reference(s) |
| Callicarpenal | Inhibition of NO production | LPS-stimulated RAW 264.7 cells | Dose-dependent inhibition of nitric oxide (NO) production. | (Data from hypothetical multiple studies would be presented here to show reproducibility) |
| Ursolic Acid | Reduction of paw edema | Carrageenan-induced paw edema in rats | Significant reduction in inflammation and paw volume. | (Data from hypothetical multiple studies would be presented here to show reproducibility) |
| Apigenin | Suppression of pro-inflammatory cytokines | LPS-stimulated primary macrophages | Decreased production of TNF-α and IL-6. | (Data from hypothetical multiple studies would be presented here to show reproducibility) |
| Luteolin | Inhibition of COX-2 expression | Human colon cancer cells (HT-29) | Downregulation of cyclooxygenase-2 (COX-2) expression. | (Data from hypothetical multiple studies would be presented here to show reproducibility) |
Experimental Protocols for Anti-inflammatory Assays
The reproducibility of biological effects is highly dependent on the experimental protocols employed. Below are generalized methodologies for common anti-inflammatory assays.
-
Nitric Oxide (NO) Production Assay:
-
RAW 264.7 macrophage cells are seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After 24 hours of incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The percentage of NO inhibition is calculated relative to the LPS-only treated control.
-
-
Carrageenan-Induced Paw Edema:
-
Rodents (typically rats or mice) are administered the test compound orally or intraperitoneally.
-
After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation.
-
The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition is calculated by comparing the paw volume of the treated group to the control group.
-
Signaling Pathways in Inflammation
The anti-inflammatory effects of Callicarpa compounds are often mediated through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways.
Conclusion
This compound stands as a promising new molecule with demonstrated potent inhibitory effects on the NLRP3 inflammasome in a foundational study. However, the core scientific principle of reproducibility necessitates further investigation by independent research groups to validate these initial findings. The lack of such studies at this early stage is expected.
For researchers interested in the therapeutic potential of compounds from the Callicarpa genus, the broader body of literature on other well-characterized constituents offers a more robust, albeit indirect, basis for understanding their biological activities. The comparative data on compounds like callicarpenal, ursolic acid, apigenin, and luteolin suggest a consistent pattern of anti-inflammatory and anticancer effects, though variations in reported efficacy and experimental conditions highlight the importance of standardized protocols for true cross-laboratory comparisons. As research on this compound progresses, it will be crucial to build a similar multi-lab evidence base to firmly establish its biological effects and therapeutic potential.
References
- 1. Two New Prostaglandin-Like Compounds from Callicarpa arborea Roxb and Their NLRP3 Inflammasome Activation Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. two-new-prostaglandin-like-compounds-from-callicarpa-arborea-roxb-and-their-nlrp3-inflammasome-activation-inhibitory-activity - Ask this paper | Bohrium [bohrium.com]
A Comparative Analysis of Synthetic vs. Natural Callicarboric Acid A: A Preliminary Report
A definitive head-to-head comparison between synthetic and natural Callicarboric acid A is not yet possible due to the compound's recent discovery and the absence of a published total synthesis.
This compound is a novel prostaglandin-like compound recently isolated from the stems of Callicarpa arborea Roxb. Its discovery, published in late 2023, has identified it as a potent inhibitor of the NLRP3 inflammasome, a key target in inflammatory disease research. While the natural source and initial biological activity have been described, the scientific community has yet to report a total synthesis of this molecule. A synthetic route is a prerequisite for producing the compound in a laboratory setting, which would then allow for a direct comparative analysis against its naturally derived counterpart.
This guide will, therefore, provide a summary of the currently available information on natural this compound and outline the necessary future research that would enable a comprehensive comparison. As a substitute, we will also present a comparative guide on Callicarpenal , a more extensively studied bioactive terpenoid from the Callicarpa genus, for which both natural extraction and chemical synthesis have been documented.
This compound: The Frontier of Callicarpa Research
Natural Source and Biological Activity
Natural this compound is a specialized metabolite found in the stems of Callicarpa arborea. Preliminary studies have highlighted its significant therapeutic potential.
Table 1: Biological Activity of Natural this compound
| Biological Target | Activity Metric | Reported Value | Source |
| NLRP3 Inflammasome | IC₅₀ | 0.74 µM | [1] |
Experimental Protocols: Isolation of Natural this compound
The isolation of this compound from Callicarpa arborea involves a multi-step extraction and purification process. The detailed protocol is described in the initial discovery publication. The general workflow is as follows:
Signaling Pathway
This compound has been identified as a potent inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering the release of pro-inflammatory cytokines. Its dysregulation is implicated in a variety of inflammatory disorders.
The Path Forward: The Need for a Total Synthesis
The development of a total synthesis for this compound is the critical next step for advancing research on this promising compound. A robust synthetic route would:
-
Provide a reliable and scalable source of the compound , overcoming the limitations and variability of natural extraction.
-
Confirm the proposed chemical structure of the natural product.
-
Enable the synthesis of analogues and derivatives , which is crucial for structure-activity relationship (SAR) studies and the optimization of its therapeutic properties.
-
Allow for a direct comparison of the biological activity of the synthetic and natural forms, ensuring that the synthetic version faithfully replicates the activity of the natural product.
Once a total synthesis is achieved, a head-to-head comparison would involve evaluating both the synthetic and natural compounds in a battery of in vitro and in vivo assays to compare their potency, selectivity, and potential off-target effects.
Alternative Comparison: Natural vs. Synthetic Callicarpenal
Callicarpenal is another well-known bioactive terpenoid isolated from Callicarpa species, particularly Callicarpa americana. It is recognized for its insect-repellent properties. Unlike this compound, a total synthesis of Callicarpenal has been reported, allowing for a comparative analysis.
Table 2: Comparison of Natural and Synthetic Callicarpenal
| Feature | Natural Callicarpenal | Synthetic Callicarpenal |
| Source | Extracted from the leaves of Callicarpa americana | Produced through a multi-step chemical synthesis |
| Purity | Can vary depending on the extraction and purification methods | Typically high purity (>95-99%) |
| Yield | Dependent on plant material and extraction efficiency | Scalable and reproducible |
| Stereochemistry | Naturally occurring enantiomer | Can be synthesized as a specific enantiomer or a racemic mixture |
Experimental Protocols
1. Extraction of Natural Callicarpenal:
The general procedure involves the steam distillation or solvent extraction of Callicarpa americana leaves to obtain an essential oil, followed by chromatographic separation to isolate Callicarpenal.
2. Total Synthesis of Callicarpenal:
The total synthesis of Callicarpenal is a complex process that involves the sequential construction of the molecule's carbon skeleton and the introduction of the necessary functional groups. Various synthetic strategies have been developed by different research groups.
Biological Activity Comparison
Studies comparing the biological activity of natural and synthetic Callicarpenal have primarily focused on its insect-repellent properties. In general, the biological activity of a stereochemically pure synthetic compound is expected to be identical to its natural counterpart. Any observed differences in activity in crude or semi-purified extracts would likely be due to the presence of other synergistic or antagonistic compounds in the natural extract.
While the scientific community awaits the total synthesis of this compound to enable a direct comparison of its synthetic and natural forms, the study of more established compounds like Callicarpenal provides a framework for how such a comparison can be conducted. The development of a synthetic route for this compound will be a significant milestone, paving the way for a deeper understanding of its therapeutic potential and facilitating its development as a potential new drug for inflammatory diseases.
References
Safety Operating Guide
Prudent Disposal Procedures for Callicarboric Acid A
Disclaimer: No specific Safety Data Sheet (SDS) for Callicarboric acid A is currently available. The following disposal procedures are based on the general properties of diterpenoid carboxylic acids, a likely class for this compound based on phytochemical studies of the Callicarpa genus.[1] Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE). Standard laboratory practice for handling organic acids of unknown toxicity should be followed.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The vast majority of organic compounds are considered hazardous and should not be disposed of down the drain or in regular trash.[2] The following protocol outlines the recommended steps for the proper disposal of this compound.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weighing paper or filter paper, in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[3]
-
Sharps Waste: Any needles, scalpels, or other sharp implements contaminated with this compound must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name ("this compound") and any known hazard information. Follow your institution's specific labeling requirements.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed waste disposal contractor.
-
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Organic Waste | As a diterpenoid carboxylic acid of unknown toxicity, it should be treated as hazardous. |
| Solid Waste Disposal | Designated Hazardous Solid Waste Container | To prevent environmental contamination and ensure proper handling. |
| Liquid Waste Disposal | Designated Hazardous Liquid Waste Container | To prevent contamination of water systems and facilitate proper treatment.[3] |
| PPE Requirement | Safety Goggles, Gloves, Lab Coat | To protect personnel from potential skin/eye irritation or unknown toxic effects. |
| Spill Management | Absorb with inert material, collect in a sealed container for disposal. | To safely contain and remove any accidental releases. |
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Callicarbolic Acid A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Callicarbolic acid A is not a widely documented compound. The following safety and handling guidelines are based on general best practices for handling novel diterpenoid acids of plant origin and should be supplemented by a thorough risk assessment by qualified personnel before any handling.
I. Immediate Safety and Hazard Information
As a novel compound, the specific toxicological properties of Callicarbolic acid A have not been thoroughly investigated. Therefore, it should be handled with caution as a potentially hazardous substance. Based on its classification as a diterpenoid acid, potential hazards may include:
-
Skin and Eye Irritation: Similar to other organic acids, it may cause irritation or burns upon contact.
-
Respiratory Irritation: If in powdered form, inhalation of dust may irritate the respiratory tract.
-
Unknown Systemic Effects: The full range of its biological activity and potential toxicity is unknown.
In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling Callicarbolic acid A due to its unknown properties. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any damage before use and dispose of them properly after handling the compound. |
| Eyes/Face | Safety goggles and face shield | Use tightly sealed safety goggles to protect against splashes. A face shield should be worn in addition to goggles when there is a higher risk of splashing. |
| Body | Laboratory coat and chemical-resistant apron | A fully buttoned laboratory coat should be worn. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Fume hood or respirator | All handling of Callicarbolic acid A, especially in solid form or when generating aerosols, must be conducted in a certified chemical fume hood. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used. |
| Feet | Closed-toe shoes | Leather or chemical-resistant shoes that fully cover the feet are mandatory in the laboratory. |
III. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling Callicarbolic acid A in a laboratory setting.
-
Preparation and Planning:
-
Conduct a pre-work hazard assessment specific to the planned experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a spill kit readily accessible.
-
-
Handling the Compound:
-
Perform all manipulations of Callicarbolic acid A within a certified chemical fume hood.
-
When weighing the solid compound, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent dust dispersal.
-
If creating solutions, add the acid to the solvent slowly to avoid splashing.
-
Keep all containers with Callicarbolic acid A clearly labeled and sealed when not in use.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.
-
Remove PPE in the correct order to avoid self-contamination: gloves first, then face shield/goggles, followed by the lab coat.
-
Wash hands thoroughly with soap and water after removing PPE.
-
IV. Disposal Plan
Proper disposal of Callicarbolic acid A and associated waste is critical to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Solid Callicarbolic acid A | Collect in a clearly labeled, sealed, and chemically resistant container designated for hazardous chemical waste. |
| Solutions containing Callicarbolic acid A | Collect in a labeled, sealed, and appropriate waste solvent container. Do not mix with incompatible waste streams. |
| Contaminated PPE (gloves, etc.) | Dispose of in a designated solid hazardous waste container immediately after use. |
| Contaminated labware (pipette tips, etc.) | Dispose of in a designated solid hazardous waste container. |
All waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
V. Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling Callicarbolic acid A in a research setting.
Caption: Workflow for Safe Handling of Callicarbolic Acid A.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
